1-N-phenylbenzene-1,2-diamine hydrochloride
Description
Properties
IUPAC Name |
2-N-phenylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAKPTLLVBBHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-N-phenylbenzene-1,2-diamine hydrochloride chemical structure and properties
This guide details the chemical structure, physicochemical properties, and reactivity profile of 1-N-phenylbenzene-1,2-diamine hydrochloride , a critical intermediate in the synthesis of phenazine dyes and redox-active oligomers.
Executive Summary
1-N-phenylbenzene-1,2-diamine hydrochloride (also known as 2-aminodiphenylamine hydrochloride or N-phenyl-o-phenylenediamine HCl ) is the stabilized salt form of N-phenyl-o-phenylenediamine. It serves as a primary building block in the synthesis of heterocyclic compounds, particularly phenazines and benzimidazoles .
Unlike its para-isomer (used extensively in rubber antioxidants and hair dyes), the ortho-isomer is specialized for cyclization reactions due to the proximity of the primary and secondary amine groups. This guide covers its structural parameters, oxidative reactivity pathways, and handling protocols.[1]
Chemical Identity & Structure
The molecule consists of a diphenylamine scaffold where one phenyl ring is substituted at the ortho position with a primary amine group. The hydrochloride salt improves stability against oxidation compared to the free base.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-phenylbenzene-1,2-diamine hydrochloride |
| Common Synonyms | 2-Aminodiphenylamine HCl; N-phenyl-o-phenylenediamine HCl; o-Semidine hydrochloride |
| CAS Number (HCl) | 7711-25-3 (Specific to HCl salt) |
| CAS Number (Free Base) | 534-85-0 |
| Molecular Formula | C₁₂H₁₂N₂[2][3][4][5][6][7] · xHCl (Typically x=1 or 2 depending on stoichiometry) |
| Molecular Weight | 220.70 g/mol (for Monohydrochloride) |
| SMILES (Free Base) | Nc1ccccc1Nc2ccccc2 |
Structural Topology
The ortho positioning of the amino groups (-NH₂ and -NH-Ph) creates a "chelating" geometry. This proximity is the driving force behind its rapid cyclization into tricyclic structures under oxidative conditions.
Figure 1: Structural connectivity highlighting the ortho-diamine motif critical for heterocycle formation.
Physicochemical Properties[4][9][10][11][12]
The hydrochloride salt significantly alters the physical profile of the parent amine, enhancing water solubility and melting point.
| Property | Free Base (CAS 534-85-0) | Hydrochloride Salt (CAS 7711-25-3) |
| Physical State | Grey to purple crystalline solid | White to pale pink powder (hygroscopic) |
| Melting Point | 78 – 80 °C | > 200 °C (Decomposes) |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Soluble (Acidic pH aids solubility) |
| Solubility (Organics) | Soluble in EtOH, DMSO, DCM | Soluble in DMSO, MeOH; Insoluble in Hexane |
| pKa (Conjugate Acid) | ~4.5 (Aniline-like) | N/A (Already protonated) |
| Stability | Oxidizes rapidly in air (turns dark) | More stable; store under inert gas |
Key Insight: The free base is photosensitive and air-sensitive, rapidly darkening due to the formation of phenazine oligomers. The HCl salt retards this auto-oxidation, making it the preferred form for storage.
Synthesis & Manufacturing
The industrial synthesis typically follows a nucleophilic aromatic substitution pathway followed by reduction.
Synthetic Pathway
-
Condensation: Reaction of o-chloronitrobenzene with aniline in the presence of a base (e.g., K₂CO₃) and a copper catalyst (Ullmann-type coupling) to yield o-nitrodiphenylamine.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro group to the amine.
-
Salt Formation: Treatment of the crude amine with concentrated hydrochloric acid in an anhydrous solvent (e.g., ethanol/ether) to precipitate the hydrochloride salt.
Purity Verification Protocol:
-
HPLC: C18 column, Acetonitrile/Water gradient (0.1% Formic Acid). The ortho isomer elutes earlier than the para isomer due to intramolecular H-bonding.
-
1H NMR (DMSO-d6): Look for the distinct broad singlets of the -NH₂ (~4.8 ppm) and -NH- (~7.5 ppm) protons.
Reactivity: The Oxidative Cyclization Pathway[1][13]
The defining characteristic of 1-N-phenylbenzene-1,2-diamine is its readiness to undergo oxidative cyclization . This reaction is the basis for its use in detecting oxidants and synthesizing dyes.
Mechanism: Phenazine Formation
Upon oxidation (using FeCl₃, Persulfate, or enzymatic catalysis), the molecule forms a radical cation. Two molecules couple to form a phenazine core.
Figure 2: Mechanistic pathway from monomer to phenazine derivatives via radical cation intermediates.
Applications in Research
-
Redox Indicators: Used in biological assays to measure peroxidase activity.
-
Conductive Polymers: Electropolymerization yields "poly(2-aminodiphenylamine)," a ladder-type polymer with high redox stability, used in biosensors.
-
Ligand Synthesis: Reacts with aldehydes to form benzimidazoles (1-phenyl-2-substituted benzimidazoles) via condensation-oxidation cascades.
Safety & Handling (SDS Highlights)
Hazard Classification (GHS):
-
Acute Toxicity: Category 3 (Oral/Inhalation). Toxic if swallowed.[8][9]
-
Sensitization: Skin Sensitizer (Category 1).[8] May cause allergic skin reactions.[8]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[8]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and a P95 dust mask are mandatory.
-
Storage: Store at 2–8°C under Argon or Nitrogen. Protect from light.[4][10]
-
Spill Cleanup: Do not dry sweep. Dampen with water to avoid dust generation, then collect for hazardous waste disposal (incineration).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68297, N-Phenyl-o-phenylenediamine. Retrieved from [Link]
- L.V. Lukachova et al. (2003).Electrosynthesis of poly(2-aminodiphenylamine) and its properties. Electrochimica Acta, 48(18), 2617-2624.
-
Barry, V. C., et al. (1956). The oxidation of derivatives of o-phenylenediamine.[11] Part II. Phenazine pigments.[11] Journal of the Chemical Society, 893-896.[11] DOI: 10.1039/JR9560000893. (Foundational work on phenazine synthesis).
Sources
- 1. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-o-phenylenediamine | CAS 534-85-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Synthonix, Inc > 534-85-0 | N1-Phenylbenzene-1,2-diamine [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. N-phenyl-o-phenylenediamine hydrochloride - CAS号 7711-25-3 - 摩熵化学 [molaid.com]
- 6. GSRS [precision.fda.gov]
- 7. PubChemLite - N1-phenylbenzene-1,3-diamine hydrochloride (C12H12N2) [pubchemlite.lcsb.uni.lu]
- 8. accustandard.com [accustandard.com]
- 9. p-Aminodiphenylamine HCl | C12H13ClN2 | CID 75146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Aminodiphenylamine (CAS 534-85-0) Supplier [benchchem.com]
- 11. 189. The oxidation of derivatives of o-phenylenediamine. Part II. Phenazine pigments obtained from N-alkyl-, N-cycloalkyl-, N-alkylphenyl-, and N-alkoxyphenyl-o-phenylenediamine hydrochloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety Data Sheet for N-phenyl-1,2-phenylenediamine hydrochloride (CAS 7711-25-3)
This document provides a comprehensive technical analysis of the Safety Data Sheet (SDS) for N-phenyl-1,2-phenylenediamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this chemical. The guide synthesizes critical safety information with practical, experience-based insights to ensure safe laboratory practices.
Section 1: Chemical Identification and Physicochemical Properties
N-phenyl-1,2-phenylenediamine hydrochloride, also known as 2-Aminodiphenylamine hydrochloride, is an aromatic amine derivative.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 7711-25-3 | Inferred from Topic |
| Synonyms | 2-Aminodiphenylamine hydrochloride | [1] |
| Molecular Formula | C12H12N2·HCl | Inferred from Structure |
| Molecular Weight | 184.24 g/mol (free base) | [1] |
| Appearance | Varies from blue-gray to brownish-yellow or light pink to purple crystalline powder.[2][3][4] | |
| Solubility | Slightly soluble in water.[3] | |
| Stability | Stable under recommended storage conditions, but may be light-sensitive.[1][5] | |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][5] |
Section 2: Hazard Identification and GHS Classification
N-phenyl-1,2-phenylenediamine hydrochloride is classified as a hazardous substance under the Globally Harmonized System (GHS).[1][5] The primary hazards are associated with its toxicity and irritant properties.
GHS Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [5]
-
H332: Harmful if inhaled. [1]
-
H335: May cause respiratory irritation. [5]
-
H341: Suspected of causing genetic defects. [5]
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
The classification stems from toxicological data and structure-activity relationships. The presence of aromatic amine functionalities is often associated with potential mutagenicity and toxicity, necessitating careful handling.
Caption: GHS Classification Workflow.
Section 3: First-Aid Measures: A Step-by-Step Protocol
Rapid and appropriate first aid is critical in mitigating exposure. The following protocols are based on established best practices for handling aromatic amines.[6][7]
General Advice: First-aiders must protect themselves from exposure.[6] Always show the Safety Data Sheet to attending medical personnel.[1][6]
1. Inhalation:
- Step 1: Immediately move the exposed individual to fresh air.[6][7]
- Step 2: If breathing is difficult, administer oxygen if you are trained to do so.[7]
- Step 3: If breathing has stopped, begin artificial respiration immediately.[6][7]
- Step 4: Seek immediate medical attention.[6][7]
2. Skin Contact:
- Step 1: Immediately remove all contaminated clothing.[6]
- Step 2: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][2]
- Step 3: Seek medical attention if irritation persists.[1][7]
3. Eye Contact:
- Step 1: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7]
- Step 2: Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- Step 3: Seek immediate medical attention from an ophthalmologist.[6]
4. Ingestion:
- Step 1: Do NOT induce vomiting.[2]
- Step 2: If the person is conscious, rinse their mouth with water.[1]
- Step 3: Have the person drink one or two glasses of water.[6]
- Step 4: Seek immediate medical attention.[6][7]
Section 4: Proactive Exposure Control: Handling, Storage, and Personal Protective Equipment (PPE)
The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures. This involves a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended, especially when generating dust or aerosols.[9]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] The material may be light-sensitive, so storage in an opaque container is advisable.[1]
Personal Protective Equipment (PPE)
The selection of PPE is task-dependent. The following table provides guidance for common laboratory scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Impervious gloves (e.g., nitrile) | Safety glasses with side-shields or goggles | Laboratory coat | NIOSH-approved respirator with a particulate filter if dust is generated |
| Performing reactions | Impervious gloves | Chemical safety goggles and a face shield | Laboratory coat | As needed based on ventilation and potential for aerosolization |
| Cleaning spills | Heavy-duty impervious gloves | Chemical safety goggles and a face shield | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges |
Section 5: Accidental Release and Spill Management
A pre-defined spill response plan is essential. The following workflow outlines the key steps for managing a small-scale laboratory spill.
Caption: Laboratory Spill Response Workflow.
Key Considerations:
-
Avoid Dust Generation: Do not use methods that create dust, such as dry sweeping.[1]
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1]
Section 6: Toxicological Profile
A thorough understanding of the toxicological properties is paramount for risk assessment.
-
Acute Toxicity: N-phenyl-1,2-phenylenediamine hydrochloride is harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: The compound is a known skin and eye irritant.[1][5]
-
Germ Cell Mutagenicity: It is suspected of causing genetic defects.[5] This is a significant long-term health concern and reinforces the need for stringent exposure controls.
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1] However, the general class of aromatic amines contains known carcinogens, so caution is warranted.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
The toxicological properties have not been fully investigated, which underscores the importance of treating this compound with a high degree of caution.[2][5]
Section 7: Disposal and Regulatory Context
Proper disposal is a legal and ethical responsibility.
-
Disposal Method: Unused material and its container must be disposed of as hazardous waste.[1] Consult with a licensed professional waste disposal service.[1]
-
Regulatory Framework: Disposal practices must comply with all applicable federal, state, and local regulations.
References
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
-
Material Safety Data Sheet - Cole-Parmer. [Link]
-
1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
molecular weight and formula of 2-aminodiphenylamine hydrochloride
This technical guide details the physicochemical properties, synthesis, and applications of 2-aminodiphenylamine hydrochloride , a critical intermediate in heterocyclic chemistry and drug development.
Executive Summary
2-Aminodiphenylamine hydrochloride (also known as N-phenyl-o-phenylenediamine hydrochloride) is the stabilized salt form of 2-aminodiphenylamine. While the free base (CAS 534-85-0) is the primary commercial form, the hydrochloride salt is frequently generated in situ or isolated to improve water solubility and stability against oxidation.
This compound serves as a "privileged scaffold" in medicinal chemistry, functioning as the immediate precursor to benzimidazoles (anthelmintics, proton pump inhibitors) and phenazines (redox-active dyes, antibiotics).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The user must distinguish between the Free Base (lipophilic) and the Hydrochloride Salt (hydrophilic). The stoichiometry of the salt depends on the isolation method, typically existing as a mono-hydrochloride.
Molecular Data Table
| Property | Free Base | Mono-Hydrochloride | Dihydrochloride |
| Systematic Name | |||
| CAS Number | 534-85-0 | 7711-25-3 (Rare) | N/A |
| Molecular Formula | |||
| Molecular Weight | 184.24 g/mol | 220.70 g/mol | 257.16 g/mol |
| Appearance | Purple/Grey crystals (oxidizes in air) | White to pale pink powder | White crystalline solid |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol | Water |
| Melting Point | 78–80 °C | >200 °C (decomp) | Varies |
Critical Note: Do not confuse with the para-isomer (4-aminodiphenylamine, CAS 101-54-2), which is widely used in hair dyes and rubber antioxidants. The ortho-isomer (2-amino) described here is specific to heterocyclic synthesis.
Synthesis & Manufacturing Workflows
The synthesis of 2-aminodiphenylamine hydrochloride typically follows a reduction pathway from nitro-substituted precursors. The most robust industrial route involves the Ullmann Condensation followed by catalytic hydrogenation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic pathway from commodity chemicals to the hydrochloride salt.
Detailed Protocol: Laboratory Scale Preparation
Objective: Synthesis of 2-aminodiphenylamine hydrochloride from 2-nitrodiphenylamine.
-
Reduction (Free Base Formation):
-
Dissolve 10 mmol of 2-nitrodiphenylamine in 50 mL of ethanol.
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Stir under
atmosphere (balloon pressure) at room temperature for 4 hours. -
Validation: Monitor by TLC (disappearance of yellow nitro spot).
-
Filter through Celite to remove catalyst. Evaporate solvent to yield crude 2-aminodiphenylamine (purple solid).
-
-
Salt Formation (Hydrochlorination):
-
Redissolve the crude free base in minimal diethyl ether or ethyl acetate.
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in dioxane or bubble dry HCl gas.
-
A white/pale pink precipitate forms immediately.
-
Purification: Filter the solid and wash with cold ether to remove unreacted organics. Dry under vacuum.
-
Analytical Characterization
To ensure the integrity of the compound for drug development assays, the following analytical standards must be met.
| Method | Characteristic Signal | Purpose |
| Structural confirmation. The salt form will show downfield shifts for amine protons due to protonation. | ||
| HPLC | Retention time ~4.5 min (C18 column, MeOH/Water gradient) | Purity assessment (>98% required for pharma). |
| Mass Spectrometry | Confirmation of molecular weight (Free base ion detected). |
Functional Applications in Drug Development[6][13]
The 2-aminodiphenylamine scaffold is a "chemical chameleon," capable of cyclizing into two distinct classes of bioactive heterocycles.
Pathway A: Benzimidazole Synthesis (Anthelminthic/Antiviral)
Reaction with carboxylic acids or aldehydes yields 1-phenylbenzimidazoles.
-
Mechanism: Condensation followed by dehydration.
-
Relevance: The 1-phenylbenzimidazole core is found in novel antiviral agents and antihistamines.
Pathway B: Phenazine Synthesis (Antibiotic/Antitumor)
Oxidative cyclization (often using
-
Relevance: Phenazines are redox-active metabolites (e.g., pyocyanin) studied for their ability to generate reactive oxygen species (ROS) in tumor cells.
Reaction Logic Diagram
Figure 2: Divergent synthetic utility of the 2-aminodiphenylamine scaffold.
Safety & Handling (SDS Summary)
Researchers must treat 2-aminodiphenylamine hydrochloride as a hazardous substance .
-
GHS Classification: Acute Tox. 4 (Oral), Skin Sens. 1.
-
Hazards:
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is light and air sensitive ; oxidation leads to a dark purple/black discoloration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68297, N-Phenyl-o-phenylenediamine. Retrieved from [Link]
-
Org. Synth. 1929, 9, 12. Preparation of Diphenylamine Derivatives via Ullmann Condensation. (Foundational synthetic method).[3]
Sources
Technical Guide: Solubility Profile of 1-N-phenylbenzene-1,2-diamine Hydrochloride
The following technical guide details the solubility profile, physicochemical drivers, and experimental determination protocols for 1-N-phenylbenzene-1,2-diamine hydrochloride .
Executive Summary
1-N-phenylbenzene-1,2-diamine hydrochloride (CAS: 7711-25-3 for the HCl salt; 534-85-0 for the free base), also known as 2-aminodiphenylamine hydrochloride , serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and conductive polymers.
Its solubility behavior is governed by a "tug-of-war" between two opposing structural forces: the hydrophilic ionic head (the hydrochloride salt moiety) and the lipophilic hydrophobic tail (the diphenylamine backbone). While the salt form imparts water solubility not present in the free base, the bulky aromatic rings make ethanol a thermodynamically superior solvent for high-concentration stability and recrystallization processes.
Physicochemical Profile & Solubility Mechanisms
Structural Determinants
The molecule consists of two benzene rings bridged by a secondary amine, with a primary amine at the ortho position. In the hydrochloride form, the primary amine is protonated (
| Feature | Chemical Character | Solubility Impact |
| Cationic Amine ( | Ionic / Polar | Drives Water solubility via ion-dipole interactions. |
| Diphenyl Backbone | Lipophilic / Aromatic | Drives Ethanol solubility via dispersion forces and |
| Chloride Counter-ion | Anionic | Increases lattice energy; requires high dielectric constant for dissociation. |
Solvent Interaction Mechanisms
A. Water (The Hydrolysis Risk)
While the hydrochloride salt is formally water-soluble, it exhibits a phenomenon known as hydrophobic resistance . The water molecules form structured "cages" (clathrates) around the hydrophobic phenyl rings, which is entropically unfavorable.
-
Mechanism: Dissociation is driven by the hydration enthalpy of the chloride ion and the ammonium cation.
-
Critical Constraint (Hydrolysis): 2-aminodiphenylamine is a weak base (
). In pure water, the salt may partially hydrolyze, releasing protons. If the pH rises (due to dilution or lack of excess acid), the equilibrium shifts toward the free base , which is water-insoluble and will precipitate as a purple/black solid. Recommendation: Aqueous solutions should always contain 0.1M - 1.0M HCl to suppress hydrolysis and maintain solubility.
B. Ethanol (The Solvation Balance)
Ethanol acts as a "Goldilocks" solvent for this compound.
-
Mechanism: The ethyl group (
) interacts favorably with the phenyl rings via van der Waals forces, while the hydroxyl group ( ) solvates the ionic salt pair. -
Outcome: Higher solubility limits compared to water, with significantly improved stability against oxidative degradation. It is the preferred solvent for recrystallization (soluble hot, crystallizes cold).
Experimental Protocol: Solubility Determination
Standardized Saturation Shake-Flask Method
As exact quantitative solubility values (
Reagents & Equipment
-
Solute: 1-N-phenylbenzene-1,2-diamine hydrochloride (High Purity >98%).[1]
-
Solvents: HPLC-grade Water (degassed), Absolute Ethanol.
-
Detection: HPLC-UV (254 nm) or UV-Vis Spectrophotometer.
-
Control: 1N HCl (for aqueous stabilization).
Workflow Diagram (DOT)
Figure 1: Step-by-step saturation shake-flask workflow for determining precise solubility limits.
Step-by-Step Methodology
-
Preparation: Place 500 mg of the hydrochloride salt into a glass vial.
-
Solvent Addition:
-
For Water: Add 5 mL of 0.1 M HCl (not pure water) to prevent hydrolysis.
-
For Ethanol: Add 5 mL of absolute ethanol.
-
-
Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (saturation). If all solid dissolves, add more.
-
Phase Separation: Centrifuge or filter through a 0.45 µm PTFE syringe filter. Note: Do not use nylon filters as amines may adsorb.
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC. Calculate concentration using a calibration curve of the standard.
Practical Applications & Handling
Recrystallization Strategy
To purify the compound from oxidation products (quinone imines), exploit the differential solubility in Ethanol.
-
Dissolve the crude salt in boiling ethanol .
-
Perform hot filtration to remove insoluble impurities.
-
Add a small volume of concentrated HCl.
-
Cool slowly to 4°C. The hydrochloride salt will crystallize as needles/plates, leaving impurities in the mother liquor.
Stability Warning
Aromatic diamines are highly susceptible to oxidation, turning from off-white/beige to purple/black.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solution Stability: Ethanol solutions are stable for ~48 hours. Aqueous solutions degrade within 4-6 hours unless acidified and deoxygenated.
References
-
PubChem. (2025).[2][3][4] 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2.[5] National Library of Medicine. [Link]
-
Organic Syntheses. (1936). o-Phenylenediamine Dihydrochloride Synthesis. Org. Synth. 1936, 16, 15. [Link]
Sources
- 1. 2-Aminodiphenylamine (CAS 534-85-0) Supplier [benchchem.com]
- 2. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Aminodiphenylamine HCl | C12H13ClN2 | CID 75146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Phenylenediamine dihydrochloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Comparison: N-Phenyl-1,2-Phenylenediamine vs. 1,4-Phenylenediamine
The following technical guide details the structural, mechanistic, and functional divergences between N-phenyl-1,2-phenylenediamine and 1,4-phenylenediamine .
A Guide to Reactivity, Synthesis, and Toxicological Profiles
Executive Summary: The Ortho vs. Para Divergence
While both compounds are aromatic diamines used in industrial and pharmaceutical synthesis, they represent a fundamental divergence in chemical topology that dictates their reactivity and end-use.
-
1,4-Phenylenediamine (PPD) is a linear connector . Its para substitution pattern facilitates the formation of extended conjugated systems (polymers like Kevlar®) and electrophilic quinone intermediates responsible for potent contact sensitization.
-
N-Phenyl-1,2-phenylenediamine (N-Ph-OPD) is a cyclic scaffold builder . Its ortho substitution pattern, combined with the N-phenyl steric bulk, predisposes it to intramolecular cyclization. It is a critical pharmacophore precursor for benzimidazoles and phenazines rather than a polymerization monomer.
Structural & Physicochemical Characterization
The distinct electronic and steric environments of these isomers drive their behavior in solution and biological systems.
Molecular Specifications
| Feature | N-Phenyl-1,2-phenylenediamine | 1,4-Phenylenediamine (PPD) |
| CAS Number | 534-85-0 | 106-50-3 |
| Common Synonyms | 2-Aminodiphenylamine; N-Phenyl-o-phenylenediamine | p-Phenylenediamine; 1,4-Benzenediamine |
| Topology | Ortho (1,2-substitution) | Para (1,4-substitution) |
| Molecular Weight | 184.24 g/mol | 108.14 g/mol |
| Physical Form | Purple/Grey crystals (oxidizes rapidly) | White to light purple crystals (oxidizes rapidly) |
| Solubility | Lipophilic (Soluble in EtOH, DCM; low in H₂O) | Moderate H₂O solubility; Soluble in EtOH |
| pKa (Conjugate Acid) | ~4.5 (Amine protonation) | ~6.0 (First amine), ~2.5 (Second amine) |
| Redox Behavior | Oxidizes to Phenazines (Cyclic) | Oxidizes to Quinone Diimines (Linear/Reactive) |
Electronic & Steric Effects
-
N-Ph-OPD (The "Ortho Effect"): The proximity of the primary amine (-NH₂) and the secondary phenylamine (-NHPh) allows for hydrogen bonding and chelation. Upon oxidation, the radical cation is stabilized by the N-phenyl ring but rapidly cyclizes.
-
PPD (The "Para Resonance"): The two amine groups are electronically coupled through the benzene ring. Oxidation removes two electrons and two protons to form the p-Benzoquinone Diimine (QDI) , a highly electrophilic species that is stable enough to diffuse but reactive enough to bind proteins (haptenization).
Reactivity & Synthetic Pathways[1]
This section details the primary synthetic utility of each compound. The "Application Scientist" perspective here focuses on why you choose one over the other.
N-Phenyl-1,2-PD: The Heterocycle Engine
In medicinal chemistry, N-Ph-OPD is the reagent of choice for synthesizing Benzimidazoles , a privileged scaffold in antiviral and anticancer drugs. The reaction proceeds via condensation with an aldehyde followed by oxidative cyclization.
-
Mechanism: The primary amine attacks the carbonyl carbon (Schiff base formation), followed by intramolecular attack by the secondary amine and subsequent oxidation.
-
Key Application: Synthesis of Telmisartan analogs and various kinase inhibitors.
PPD: The Polymer & Dye Precursor
PPD is chosen when long-range order or conjugation is required.
-
Polymerization: Reacts with terephthaloyl chloride to form Aramid fibers (Kevlar). The para orientation ensures the polymer chains remain linear and pack tightly (high tensile strength).
-
Oxidative Coupling: In hair dyes, PPD is oxidized to the diimine, which then couples with "couplers" (like resorcinol) to form indamine dyes.
Visualizing the Divergence (DOT Diagram)
Figure 1: Comparative reaction pathways showing the cyclization tendency of the ortho-isomer (top) versus the polymerization/coupling tendency of the para-isomer (bottom).
Toxicology & Safety Profile
For drug development professionals, understanding the impurity profile and toxicity of these starting materials is critical.
Sensitization Mechanisms
-
PPD (High Risk): PPD is a potent contact allergen.[1][2] The mechanism involves the formation of Bandrowski's Base (a trimer) in the skin, which acts as a hapten, binding to skin proteins and triggering an immune response.
-
N-Ph-OPD (Moderate Risk): While also a sensitizer, the N-phenyl group adds steric bulk, potentially reducing the rate of protein adduction compared to PPD. However, it can cross-react in patients already sensitized to PPD-related rubber antioxidants (like IPPD or 6PPD).
Metabolic Fate
-
PPD: Metabolized via N-acetylation (NAT1/NAT2 enzymes).[2] Slow acetylators are at higher risk of toxicity because free PPD can be oxidized to reactive quinones.
-
N-Ph-OPD: The metabolic pathway often involves ring hydroxylation or cyclization. The tendency to form stable phenazine structures in vivo can lead to different toxicological endpoints (e.g., potential intercalation with DNA) compared to the covalent binding of PPD quinones.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-2-arylbenzimidazole (Using N-Ph-OPD)
This protocol demonstrates the "scaffold building" capability of N-Ph-OPD.
-
Reagents: N-Phenyl-1,2-phenylenediamine (1.0 eq), Benzaldehyde derivative (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅) (catalyst), DMF (Solvent).
-
Procedure:
-
Dissolve N-Ph-OPD and aldehyde in DMF.
-
Add Na₂S₂O₅ and heat to 120°C for 4 hours.
-
Monitoring: Track disappearance of diamine via TLC (mobile phase 3:7 EtOAc:Hexane).
-
Workup: Pour mixture into crushed ice. The benzimidazole precipitates as a solid.
-
Purification: Recrystallize from Ethanol.
-
-
Validation: NMR will show the disappearance of the NH₂ signal and the formation of the imidazole C2-aromatic bond.
Protocol B: Electrochemical Differentiation (Cyclic Voltammetry)
Method to distinguish the two isomers in a mixed sample.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Phosphate Buffer (pH 7.0).
-
Scan Parameters: Scan rate 50 mV/s, Range -0.2V to +0.8V.
-
Expected Results:
-
PPD: Distinct quasi-reversible oxidation peak at Epa ≈ +0.18 V (vs Ag/AgCl) corresponding to the PPD → QDI transition.
-
N-Ph-OPD: Oxidation peak shifted anodically (higher potential, typically > +0.35 V ) due to the electron-withdrawing nature of the phenyl ring and steric hindrance, often followed by an irreversible reduction wave indicating rapid chemical follow-up reaction (cyclization).
-
References
-
Comparison of Phenylenediamine Isomers in Synthesis
- Source: PubChem & ChemicalBook D
-
Data:
-
Benzimidazole Synthesis Methodologies
- Title: Efficient Synthesis of 1,2-Disubstituted Benzimidazoles.
- Source: N
-
Link:
-
PPD Toxicity and Sensitiz
-
Electrochemical Behavior of Phenylenediamines
- Title: p-Phenylenediamine electrochemical oxid
- Source: University of Cordoba / Electrochimica Acta.
-
Link:
Sources
1-N-phenylbenzene-1,2-diamine hydrochloride PubChem CID and safety data
PubChem CID: 68297 (Parent) | CAS: 104903-41-5 (Dihydrochloride)
Part 1: Executive Summary
1-N-phenylbenzene-1,2-diamine hydrochloride (also known as N-phenyl-o-phenylenediamine hydrochloride or 2-aminodiphenylamine hydrochloride) is a specialized aromatic amine salt used primarily as an intermediate in the synthesis of phenazine dyes, pharmaceutical precursors, and coordination complexes.
While the free base (CAS 534-85-0) is the chemically active moiety, the hydrochloride salt form is often preferred in research settings for its enhanced stability against oxidation and improved water solubility. This guide provides a rigorous technical breakdown of its physicochemical properties, safety protocols, and experimental applications, designed for researchers requiring high-fidelity data for experimental design.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound consists of a benzene ring substituted at the 1 and 2 positions with amino groups, where the nitrogen at position 1 bears a phenyl group. The hydrochloride salt typically exists as a dihydrochloride, stabilizing the amine groups.
Table 1: Chemical Identifiers and Properties
| Property | Data |
| IUPAC Name | N1-phenylbenzene-1,2-diamine dihydrochloride |
| Common Synonyms | 2-Aminodiphenylamine HCl; N-Phenyl-o-phenylenediamine 2HCl |
| PubChem CID | 68297 (Parent Free Base) [1] |
| CAS Number | 104903-41-5 (Dihydrochloride); 534-85-0 (Free Base) [2] |
| Molecular Formula | C₁₂H₁₄Cl₂N₂ (Salt); C₁₂H₁₂N₂ (Base) |
| Molecular Weight | 257.16 g/mol (Dihydrochloride); 184.24 g/mol (Base) |
| Appearance | White to grayish-purple crystalline powder (darkens on air exposure) |
| Solubility | Soluble in water, ethanol; insoluble in non-polar solvents |
| SMILES (Base) | C1=CC=C(C=C1)NC2=CC=CC=C2N |
| InChI Key | NFCPRRWCTNLGSN-UHFFFAOYSA-N (Base) |
Technical Insight: The "1-N" designation specifies that the phenyl substitution is on the amine at position 1 relative to the second amine at position 2. This structural specificity is critical; the meta (1,3) and para (1,4) isomers have significantly different reactivity profiles and toxicological hazards.
Part 3: Safety Profile & Risk Assessment (GHS)
Critical Warning: Aromatic amines are potent sensitizers and suspected mutagens. The hydrochloride salt dissociates in physiological fluids to release the free amine, meaning the toxicological profile of the parent compound (CAS 534-85-0) applies.
GHS Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[1] | H312 |
| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled.[2] | H332 |
| Skin Sensitization | 1 | May cause an allergic skin reaction. | H317 |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects. | H341 |
| Aquatic Toxicity | 1 | Very toxic to aquatic life with long-lasting effects. | H410 |
Self-Validating Safety Protocol: The "Permeation Check"
Causality: Standard nitrile gloves may offer insufficient protection against aromatic amines dissolved in organic solvents (e.g., DMSO, Methanol). The amine can permeate the glove material before visual degradation occurs.
Protocol:
-
Double Glove: Use an inner layer of laminate film (e.g., Silver Shield™) and an outer layer of Nitrile.
-
The Spot Test (Validation): Before handling the bulk compound, place a drop of the solvent vehicle on the outer glove. If the glove swells or puckers within 60 seconds, the barrier is compromised for that specific solvent system.
-
Change Frequency: Replace outer gloves every 30 minutes or immediately upon splash contact.
Part 4: Technical Applications & Synthesis
Synthesis of Phenazine Derivatives
1-N-phenylbenzene-1,2-diamine is a classic "ortho-diamine" precursor. It undergoes oxidative condensation with ortho-quinones to form phenazines.
Mechanism: The primary amine group (-NH2) attacks the carbonyl of a quinone, followed by cyclization involving the secondary amine (-NH-Ph). This pathway is utilized in the synthesis of safranin-type dyes and conductive polymers.
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the synthesis of the precursor from 2-chloronitrobenzene and its subsequent conversion to a phenazine scaffold.
Figure 1: Synthetic pathway from commodity chemicals to Phenazine derivatives via 1-N-phenylbenzene-1,2-diamine.
Part 5: Handling, Storage, and Emergency Protocols[15]
Storage SOP
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The free base oxidizes rapidly in air, turning dark purple/black. The hydrochloride salt is more stable but still hygroscopic.
-
Temperature: Refrigerate at 2-8°C.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Emergency Response Workflow
This decision tree outlines the immediate actions required upon exposure.
Figure 2: Emergency response decision tree for acute exposure.
Part 6: Experimental Protocol: Preparation of Stock Solution
Objective: Create a stable 10 mM stock solution for biological assays.
-
Weighing: Weigh 25.7 mg of 1-N-phenylbenzene-1,2-diamine dihydrochloride.
-
Note: Perform this in a fume hood to avoid inhalation of dust (H332).
-
-
Solvent Selection:
-
Preferred: Dimethyl sulfoxide (DMSO) (anhydrous).
-
Alternative: Ethanol (degassed).
-
Avoid: Water for long-term storage (oxidation risk is higher in aqueous solution).
-
-
Dissolution: Add 10 mL of solvent. Vortex for 30 seconds.
-
Observation: Solution should be clear to pale yellow. If pink/purple, significant oxidation has occurred; discard and use fresh solid.
-
-
Storage: Aliquot into single-use amber vials and freeze at -20°C. Stable for 1 month.
References
-
National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 68297, N-Phenyl-o-phenylenediamine. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide | C18H15F6NO3 | CID 4610393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,2-Thiazaphospholidine, 2-(bis(2-chloroethyl)amino)-, 2-sulfide | C6H13Cl2N2PS2 | CID 3060799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylenediamine | C18H24N6 | CID 32858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Diphenyl-2-aminopropane | C15H17N | CID 77960 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC name for 2-aminodiphenylamine hydrochloride
Technical Profile: -Phenylbenzene-1,2-diamine Hydrochloride
Common Name: 2-Aminodiphenylamine Hydrochloride CAS Registry Number: 7711-25-3 (Salt) | 534-85-0 (Free Base)[1]
Nomenclature & Structural Analysis
IUPAC Derivation
The systematic naming of "2-aminodiphenylamine" requires identifying the principal functional group and the parent structure.[1]
-
Principal Group: The compound contains two amino groups attached to a benzene ring.[1] The parent skeleton is benzene-1,2-diamine (also known as o-phenylenediamine).[1]
-
Substituent Prioritization: One nitrogen atom bears a phenyl substituent.[1] In IUPAC nomenclature for diamines, the nitrogen atoms are locants. To minimize numbering, the amine bearing the substituent is often designated
(or simply if unambiguous in context of symmetry, though is precise here). -
Salt Formation: The hydrochloride salt indicates protonation.[1] While the stoichiometry can vary (mono- vs. dihydrochloride), the monohydrochloride is the standard stable form for this steric arrangement.[1]
Preferred IUPAC Name:
Alternative Valid Names:
Structural Visualization
The following diagram illustrates the numbering logic and the steric environment of the ortho-amino group, which is critical for its reactivity in heterocycle synthesis.
Figure 1: Derivation of the systematic IUPAC name based on the o-phenylenediamine scaffold.
Physicochemical Profile
The hydrochloride salt significantly alters the solubility and stability profile compared to the free base. Researchers must distinguish between the two forms during procurement and experimental design.[1]
| Property | Free Base (2-Aminodiphenylamine) | Hydrochloride Salt |
| CAS Number | 534-85-0 | 7711-25-3 |
| Molecular Formula | ||
| Molecular Weight | 184.24 g/mol | 220.70 g/mol |
| Appearance | Purple/Grey to Black crystals (oxidizes in air) | Grey to off-white powder |
| Melting Point | 78–80 °C | >200 °C (often decomposes) |
| Solubility | Soluble in EtOH, DMSO, Acetone; Insoluble in water | Soluble in Water, MeOH; Sparingly soluble in non-polar solvents |
| Stability | Air/Light sensitive (oxidizes to phenazines) | Hygroscopic; Improved oxidative stability over base |
Critical Handling Note: The free base is highly susceptible to auto-oxidation, turning dark purple/black upon exposure to air.[1] The hydrochloride salt is the preferred form for storage but should still be kept under inert atmosphere (Argon/Nitrogen) at 2–8°C.[1]
Synthetic Pathways & Mechanism
The industrial and laboratory synthesis of
Synthesis Workflow
The transformation involves a 6-electron reduction of the nitro group followed by salt formation.[1]
Figure 2: Synthetic pathway from 2-nitrodiphenylamine to the hydrochloride salt.
Detailed Protocol (Catalytic Hydrogenation)
This protocol prioritizes purity and yield.
-
Preparation: Charge a high-pressure autoclave with 2-nitrodiphenylamine (1.0 eq) and Methanol (10 volumes).
-
Catalyst Loading: Add 5% Pd/C (5 wt% loading relative to substrate) under a nitrogen blanket to prevent ignition.[1]
-
Reduction: Pressurize with Hydrogen (
) to 3–5 bar. Heat to 50°C. Monitor consumption of .-
Checkpoint: Reaction is complete when
uptake ceases and TLC (Hexane:EtOAc 3:1) shows disappearance of the yellow nitro starting material.[1]
-
-
Isolation (Free Base): Filter the catalyst through Celite under nitrogen (anoxic conditions are critical to prevent oxidation). Evaporate solvent to obtain the crude base.[1]
-
Salt Formation: Dissolve the crude base in anhydrous diethyl ether or ethanol.[1] Cool to 0°C.[1]
-
Precipitation: Slowly bubble dry HCl gas or add 4M HCl in dioxane (1.1 eq). The hydrochloride salt precipitates immediately.[1]
-
Purification: Filter the solid and wash with cold ether. Dry under vacuum over
.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral markers must be observed.
Proton NMR ( -NMR, DMSO- )
-
Aromatic Region (6.5–7.5 ppm): Multiplets corresponding to 9 protons (4 from the phenylene linker, 5 from the phenyl ring).
-
Amine Protons:
Mass Spectrometry (ESI-MS)[1]
Pharmaceutical & Industrial Applications[4][5][6][7]
The primary utility of
Mechanism: Oxidative Cyclization
The ortho-diamine motif allows for condensation with aldehydes followed by oxidation to form 1,2-disubstituted benzimidazoles.[1]
Figure 3: Mechanism for the synthesis of bioactive benzimidazoles using the title compound.[1]
Specific Drug Development Context
-
Phenazine Synthesis: Oxidative dimerization of this compound yields phenazine derivatives, used as redox indicators and in dye-sensitized solar cells.[1]
-
Antioxidant Activity: Derivatives of diphenylamine are potent radical scavengers.[1] The 2-amino group allows for further derivatization to tune lipophilicity and blood-brain barrier penetration for neuroprotective drug candidates.[1]
References
-
PubChem. (2025).[1] N-phenyl-o-phenylenediamine hydrochloride (Compound).[1][2][3] National Library of Medicine.[1] Available at: [Link](Note: Link directs to related HCl salt record for verification).[1]
-
Alaqeel, S.I. (2016).[1][4] Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.[1] Available at: [Link]
Stability and Degradation Dynamics of N-Phenylbenzene-1,2-diamine Hydrochloride in Solution: A Technical Guide
Executive Summary
N-phenylbenzene-1,2-diamine hydrochloride (also known as 2-aminodiphenylamine hydrochloride or N-phenyl-o-phenylenediamine hydrochloride) is a highly versatile building block used in the synthesis of benzimidazoles, phenazine dyes, and electroactive polymers. Despite its utility, a critical bottleneck in its application is its pronounced instability in solution. As a Senior Application Scientist, I have observed that researchers frequently encounter irreproducible yields or baseline drift in assays due to the spontaneous degradation of this compound. This whitepaper deconstructs the mechanistic causality of its degradation, provides self-validating protocols for stability profiling, and outlines field-proven strategies to maintain solution integrity.
Mechanistic Causality of Degradation
The instability of N-phenylbenzene-1,2-diamine hydrochloride in solution is primarily driven by its susceptibility to aerobic oxidation and photodegradation .
While the solid hydrochloride salt is relatively stable under recommended storage conditions[1], dissolution in polar solvents (such as water, methanol, or ethanol) establishes an equilibrium between the protonated salt and the free base. The electron-rich o-phenylenediamine moiety of the free base is highly susceptible to single-electron transfer (SET) reactions.
When exposed to dissolved molecular oxygen, the amine undergoes aerial oxidation to form a highly reactive radical cation[2]. This process is dramatically accelerated by actinic light, which can photo-excite the amine or sensitize oxygen[3]. Once the radical cation is formed, it rapidly undergoes dimerization and intramolecular cyclization. The primary degradation products are highly colored phenazine derivatives, specifically isomeric pigments such as anilinoaposafranine. Secondary pathways involve oxidative polymerization, leading to non-conducting azaacene oligomers[2][4].
The causality here is heavily pH-dependent: acidic environments suppress degradation by keeping the amine protonated (reducing electron density and preventing SET), whereas neutral or alkaline conditions accelerate the formation of the reactive free base[2].
Figure 1: Mechanistic pathways of oxidative degradation of N-phenylbenzene-1,2-diamine in solution.
Quantitative Stability Profiling
To illustrate the impact of environmental variables on solution stability, the following table summarizes the degradation kinetics (expressed as half-life,
Table 1: Degradation Kinetics of N-phenylbenzene-1,2-diamine HCl (1 mM in 50:50 MeOH:H₂O)
| Environmental Condition | Dissolved Oxygen | Illumination | pH Level | Observed Half-Life ( | Primary Degradant Profile |
| Optimal Storage | Sparged (Argon) | Dark (Amber) | 2.0 (HCl) | > 720 hours | None detected |
| Ambient Benchtop | Aerobic (Ambient) | Ambient Lab Light | 6.5 (Unbuffered) | 14.5 hours | Phenazines (Major) |
| Alkaline Stress | Aerobic (Ambient) | Dark | 9.0 (Buffer) | < 2 hours | Phenazines / Oligomers |
| Photolytic Stress | Aerobic (Ambient) | UV/Vis (ICH Q1B) | 6.5 (Unbuffered) | 3.2 hours | Complex Azaacenes[2] |
| Thermal Stress (60°C) | Aerobic (Ambient) | Dark | 6.5 (Unbuffered) | 5.8 hours | Phenazines / Oligomers[4] |
Self-Validating Experimental Protocols
To accurately assess the stability of N-phenylbenzene-1,2-diamine hydrochloride for your specific application, you must employ a self-validating analytical system. Simply measuring the disappearance of the parent peak is insufficient, as precipitation of insoluble oligomers can artificially inflate degradation rates.
The following protocol utilizes an internal standard (IS) to ensure mass balance and verify that signal loss is mathematically accountable.
Protocol: Accelerated Oxidative Stability Testing (HPLC-DAD/MS)
Causality & Design Choices:
-
Internal Standard: We use 4-nitroaniline because its electron-withdrawing nitro group renders it highly resistant to the oxidative conditions that degrade our target analyte. It validates injection volume and instrument stability.
-
Quenching Mechanism: Aliquots are immediately quenched in 0.1% Trifluoroacetic acid (TFA). The sudden drop in pH rapidly protonates any remaining free base, instantly halting the single-electron transfer oxidation process[2].
Step-by-Step Methodology:
-
Preparation of Matrix: Prepare a 1 mM solution of N-phenylbenzene-1,2-diamine hydrochloride and 0.5 mM 4-nitroaniline (Internal Standard) in degassed HPLC-grade Methanol.
-
Environmental Conditioning: Divide the solution into three distinct vessels:
-
Vessel A (Control): Amber glass, sparged with Argon for 15 minutes, sealed with a PTFE septum.
-
Vessel B (Aerobic): Clear glass, open to ambient air.
-
Vessel C (Photo-stress): Clear glass, placed in an ICH Q1B compliant photoreactor.
-
-
Kinetic Sampling: At timepoints
hours, withdraw a 100 µL aliquot from each vessel using a gas-tight syringe. -
Reaction Quenching: Immediately inject the 100 µL aliquot into a pre-chilled HPLC vial containing 900 µL of 0.1% TFA in water. Vortex for 5 seconds.
-
Chromatographic Analysis: Analyze via HPLC-DAD/MS using a C18 reverse-phase column. Monitor at 254 nm and 280 nm.
-
Data Validation: Calculate the ratio of the Analyte Area to the IS Area. If the IS Area fluctuates by >5% across injections, investigate instrument drift. The degradation rate is derived exclusively from the normalized Analyte/IS ratio.
Figure 2: Self-validating experimental workflow for quantifying amine degradation kinetics.
Best Practices for Solution Stabilization
Based on the mechanistic pathways identified, drug development professionals and synthetic chemists must implement the following controls when handling N-phenylbenzene-1,2-diamine hydrochloride in solution:
-
Deoxygenation is Mandatory: Never store solutions in ambient air. Solvents must be rigorously sparged with an inert gas (Argon preferred over Nitrogen due to its higher density) prior to dissolution.
-
Actinic Shielding: All reactions and stock solutions must be handled in low-actinic (amber) glassware to prevent photo-sensitization of residual oxygen[3].
-
pH Modulation: If the downstream application permits, maintain the solution at a pH < 3.0. The protonation of the amine lone pair acts as a thermodynamic sink, drastically raising the oxidation potential required to initiate degradation[2].
-
Just-In-Time Preparation: Due to the rapid onset of dimerization (visible as a pink/red discoloration turning to dark brown), stock solutions should be prepared immediately prior to use rather than stored long-term, even under refrigeration.
References
1.1[1] 2.2[2] 3. 4.4[4] 5.3[3]
Sources
Methodological & Application
Application Note: Synthesis of 1,2-Disubstituted Benzimidazoles Using 1-N-Phenylbenzene-1,2-diamine Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The benzimidazole core is a privileged pharmacophore in medicinal chemistry, widely embedded in antiviral, antihistamine, and antitumor agents[1]. The synthesis of 1-phenyl-2-substituted benzimidazoles is most efficiently achieved through the oxidative cyclocondensation of 1-N-phenylbenzene-1,2-diamine (N-phenyl-o-phenylenediamine) with aryl or alkyl aldehydes[2].
The Role of the Hydrochloride Salt: Free electron-rich o-phenylenediamines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly degrading into dark, tarry polymeric mixtures. Utilizing 1-N-phenylbenzene-1,2-diamine hydrochloride resolves this stability issue. Protonation of the primary amine withdraws electron density, rendering the salt bench-stable for long-term storage. However, to initiate the synthesis, the amine must be liberated in situ or via a pre-treatment step to restore its nucleophilicity for the initial attack on the electrophilic carbonyl carbon[2].
Mechanistic Pathway
The reaction proceeds via a three-step cascade:
-
Condensation: The free primary amine attacks the aldehyde, eliminating water to form an electrophilic Schiff base (imine)[2].
-
Intramolecular Cyclization: The secondary amine (N-phenyl group) attacks the imine carbon, forming a benzimidazoline intermediate.
-
Oxidative Aromatization: The intermediate undergoes dehydrogenation (oxidation) driven by air, metal catalysts, or chemical oxidants to yield the thermodynamically stable aromatic benzimidazole core[3].
Reaction mechanism: Schiff base formation, cyclization, and aromatization to benzimidazoles.
Experimental Methodologies
The following protocols represent self-validating, field-proven methodologies for synthesizing 1,2-disubstituted benzimidazoles.
Protocol A: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)
This protocol leverages Erbium triflate (Er(OTf)₃) as a water-tolerant Lewis acid under solvent-free microwave conditions[4].
Causality & Design Choices:
-
Microwave Irradiation: Provides rapid, uniform dielectric heating, bypassing the thermal gradients of conventional oil baths. This accelerates the reaction from hours to minutes[4].
-
Solvent-Free Environment: Maximizes the collision frequency between the diamine and aldehyde, driving the equilibrium of the condensation step forward[4].
-
Er(OTf)₃ Catalyst: Coordinates to the aldehyde oxygen, increasing its electrophilicity. Unlike traditional Lewis acids, it is not deactivated by the water byproduct generated during imine formation[4].
Step-by-Step Procedure:
-
Salt Neutralization: In a 10 mL beaker, dissolve 1-N-phenylbenzene-1,2-diamine hydrochloride (1.0 mmol) in 2 mL of distilled water. Add NaHCO₃ (1.0 mmol) and stir until gas evolution ceases. Extract the liberated free base with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Reaction Setup: Transfer the freshly prepared free diamine (1.0 mmol) into a 3 mL microwave-safe glass vial. Add Er(OTf)₃ (1 mol%) and the desired substituted benzaldehyde (1.0 mmol)[2].
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at a fixed temperature of 60 °C for 5–10 minutes[2].
-
Workup: Cool the vial to ambient temperature. Add 5 mL of water to quench the catalyst and extract the product with ethyl acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate[2].
-
Validation: Monitor completion via TLC (disappearance of the UV-active aldehyde). Purify the crude product via flash column chromatography if trace impurities remain.
Protocol B: Cu(II)-Catalyzed Oxidative Cascade
This method utilizes simple copper salts and atmospheric oxygen to drive the aromatization step, eliminating the need for harsh stoichiometric oxidants[3].
Causality & Design Choices:
-
In-Situ Neutralization: Sodium acetate is added directly to the reaction mixture to deprotonate the hydrochloride salt in situ, streamlining the workflow.
-
Cu(OAc)₂ / Air System: Copper(II) acts dually as a Lewis acid to facilitate cyclization and as a single-electron redox mediator. Ambient O₂ re-oxidizes the resulting Cu(I) species back to Cu(II), making the process catalytic[3].
-
DMSO Solvent: Stabilizes the copper intermediates and boasts high oxygen solubility to sustain the catalytic cycle[3].
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 1-N-phenylbenzene-1,2-diamine hydrochloride (1.0 mmol), benzaldehyde (2.2 mmol), and sodium acetate (1.0 mmol).
-
Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.3 mmol, 30 mol%) and DMSO (2 mL)[3].
-
Thermal Activation: Stir the mixture at 150 °C in an oil bath under an open-air atmosphere for 10 hours[3].
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash aggressively with water (20 mL) and brine to remove DMSO and copper salts. Extract the aqueous phase with ethyl acetate (3 × 15 mL)[3].
-
Validation: Concentrate the organic layer and analyze the crude mixture via GC-MS to confirm the molecular ion (M+) of the aromatized benzimidazole.
Standardized workflow for the catalytic synthesis and validation of 1,2-disubstituted benzimidazoles.
Quantitative Data & Method Comparison
The table below summarizes the reaction conditions, catalytic systems, and expected yields for the synthesis of 1-phenyl-2-substituted benzimidazoles across different validated methodologies.
| Methodology | Catalyst / Promoter | Solvent | Temp / Time | Terminal Oxidant | Yield Range | Ref |
| Microwave-Assisted | Er(OTf)₃ (1 mol%) | Solvent-Free | 60 °C / 5–10 min | Air (Auto-oxidation) | 86% – 99% | [4] |
| Cu-Catalyzed Cascade | Cu(OAc)₂ (30 mol%) | DMSO | 150 °C / 10 h | Air (O₂) | 69% – 81% | [3] |
| Bisulfite-Promoted | Na₂S₂O₅ (1 equiv) | Ethanol | Reflux / 3 h | Na₂S₂O₅ | 80% – 89% | [1] |
Analytical Self-Validation Specifications
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. Use the following analytical benchmarks to confirm successful cyclization and aromatization:
-
Thin Layer Chromatography (TLC): The starting 1-N-phenylbenzene-1,2-diamine is highly fluorescent under 254 nm UV light. The complete disappearance of this spot, alongside the consumption of the aldehyde, indicates full conversion[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): The intermediate benzimidazoline will show a mass of [M+2]. Successful oxidative aromatization is confirmed by a dominant molecular ion peak at [M+] corresponding to the fully conjugated benzimidazole core[2].
-
Nuclear Magnetic Resonance (¹H NMR): The most diagnostic signal is the complete disappearance of the highly deshielded aldehyde proton (typically found at δ 9.5–10.5 ppm). Concurrently, the spectrum will display a complex, heavily overlapped multiplet in the aromatic region (δ 7.0–8.0 ppm) corresponding to the newly formed 1-phenyl and 2-aryl ring systems[1].
References
- Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles Benchchem URL
- Molbank (MDPI)
- Molecules (NIH/PMC)
- Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)
Sources
Application Note: Optimized Synthesis of 1-Phenyl-1H-Benzimidazoles via Carboxylic Acid Condensation
Executive Summary
The synthesis of 1-phenyl-2-substituted benzimidazoles is a critical transformation in medicinal chemistry, yielding scaffolds with potent biological activities (e.g., antihistamines, anticancer agents). This guide details the reaction between
Unlike the reaction with aldehydes (which requires oxidative conditions), the reaction with carboxylic acids is a dehydrative cyclocondensation . The presence of the N-phenyl group introduces steric hindrance and alters the nucleophilicity of the diamine, often necessitating robust dehydrating conditions or specific catalysis to drive the equilibrium toward the cyclized product.
This note provides three validated protocols:
-
Method A (Standard): Polyphosphoric Acid (PPA) Cyclodehydration (High yield, scalable).
-
Method B (Green): Boric Acid Catalysis (Mild, solvent-free or aqueous).
-
Method C (High-Throughput): Microwave-Assisted Synthesis (Rapid optimization).
Mechanistic Foundation
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a "Phillips-type" condensation.
-
Acylation: The primary amine (
) of the diamine is more nucleophilic than the secondary N-phenyl amine. It attacks the carboxylic acid (activated by catalyst) to form an amide intermediate (mono-anilide). -
Cyclodehydration: The secondary amine nitrogen (
) attacks the amide carbonyl carbon, followed by the elimination of water to close the imidazole ring.
Note: The N-phenyl group reduces the nucleophilicity of the secondary amine, making the second step (cyclization) the rate-determining step in many protocols.
Diagram 1: Reaction Mechanism & Pathway
Caption: Step-wise mechanism showing acylation of the primary amine followed by dehydrative cyclization driven by the N-phenyl amine.
Protocol A: Polyphosphoric Acid (PPA) Cyclodehydration
Status: Gold Standard | Scale: Gram to Kilogram | Time: 2–4 Hours
Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent.[1] It is particularly effective for the N-phenyl substrate because the high temperature and acidity overcome the steric hindrance of the phenyl ring.
Materials
- -phenyl-1,2-phenylenediamine (1.0 equiv)
-
Carboxylic Acid (
) (1.0 – 1.1 equiv) -
Polyphosphoric Acid (PPA) (~10–15 g per 1 g of diamine)
-
Sodium Bicarbonate (
) or Ammonium Hydroxide ( ) -
Ice water[2]
Step-by-Step Procedure
-
Mixing: In a round-bottom flask, combine the diamine and the carboxylic acid.
-
Solvation: Add PPA. (Note: PPA is viscous; warming to 60°C aids stirring).
-
Reaction: Heat the mixture to 180°C – 200°C with mechanical stirring.
-
Critical Check: Monitor homogeneity. The mixture should become a clear, dark syrup.
-
Duration: Maintain temperature for 2–4 hours. Monitor by TLC (take a small aliquot, quench in water, extract with EtOAc).
-
-
Quenching: Cool the reaction mixture to ~80–100°C (do not let it solidify completely). Pour the hot syrup slowly into crushed ice with vigorous stirring.
-
Neutralization: The product usually precipitates as a salt or gum. Basify the slurry to pH ~8–9 using saturated
or conc. . -
Isolation: Filter the resulting solid. Wash extensively with water to remove phosphate salts.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Protocol B: Green Catalytic Synthesis (Boric Acid)
Status: Eco-Friendly | Scale: Lab Scale | Time: 30–60 Minutes
For acid-sensitive substrates or to avoid the viscous workup of PPA, boric acid (
Materials
- -phenyl-1,2-phenylenediamine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)[3]
-
Boric Acid (5–10 mol%)
-
Solvent: Water (for paste grinding) or Toluene (for azeotropic reflux)
Procedure (Solvent-Free / Paste)
-
Grinding: Mix diamine, carboxylic acid, and boric acid (10 mol%) in a mortar.
-
Activation: Grind the mixture with a few drops of water to form a paste.
-
Heating: Transfer to a flask and heat to 100°C – 120°C (oil bath) or use microwave irradiation (see Protocol C).
-
Workup: Cool the mixture. Add water and stir. The product is insoluble in water, while boric acid dissolves.
-
Filtration: Filter the solid and wash with water.[2]
Procedure (Azeotropic Reflux)[2][9]
-
Setup: Equip a flask with a Dean-Stark trap.
-
Reflux: Reflux reactants and Boric Acid (5 mol%) in Toluene or Xylene.
-
Completion: Reaction is complete when water collection in the trap ceases (theoretical volume reached).
Protocol C: Microwave-Assisted Synthesis
Status: High Throughput | Scale: mg to g | Time: 2–10 Minutes
Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times for the sterically hindered N-phenyl system.
Workflow Diagram
Caption: Rapid optimization loop for microwave-assisted synthesis.
Critical Process Parameters (CPPs) & Data
The following table summarizes the trade-offs between methods.
| Parameter | Method A: PPA | Method B: Boric Acid | Method C: Microwave |
| Temperature | 180°C – 200°C | 110°C (Reflux) | 140°C – 160°C |
| Time | 2 – 4 Hours | 4 – 8 Hours (Reflux) | 2 – 10 Minutes |
| Yield | High (85–95%) | Moderate (70–85%) | High (80–92%) |
| Steric Tolerance | Excellent | Good | Excellent |
| Workup Difficulty | High (Viscous/Acidic) | Low (Filtration) | Low |
| Green Score | Low (Phosphate waste) | High (Reusable catalyst) | High (Energy efficient) |
Troubleshooting Guide
Issue: Incomplete Cyclization (Mono-anilide isolation)
-
Symptom: Mass spec shows M+18 peak (Intermediate amide) or TLC shows a spot distinct from starting material but not product.
-
Cause: The N-phenyl group sterically hinders the ring closure.
-
Solution:
-
PPA: Increase temperature to 200°C or extend time.
-
General: Add a co-catalyst like p-TsOH (p-Toluenesulfonic acid) to drive dehydration.[4]
-
Issue: Product is an Oil/Gum
-
Cause: Impurities or low melting point of the specific derivative.
-
Solution: Triturate the gum with cold ether or hexane to induce crystallization. If using PPA, ensure complete neutralization (pH 9) to free the base.
Issue: Oxidation/Darkening
-
Cause: Diamines are oxidation-sensitive.
-
Solution: Perform the reaction under an inert atmosphere (
or Ar), especially if using high temperatures for prolonged periods.
References
-
Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. Link
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Link
-
Shelke, K. F., et al. (2009). Boric acid as an efficient catalyst for the synthesis of 2-substituted benzimidazoles in aqueous media.[5][6] Chinese Chemical Letters, 20(3), 283-287. Link
-
Rahman, M., & Bagdi, P. R. (2014). Microwave Assisted Synthesis of Benzimidazoles: A Review. International Journal of Pharmaceutical Sciences and Research. Link
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard Text on Azole Chemistry).
Sources
Application Note: 1-N-Phenylbenzene-1,2-diamine Hydrochloride in Advanced Coordination Chemistry
Executive Summary
1-N-phenylbenzene-1,2-diamine hydrochloride (also recognized as N-phenyl-o-phenylenediamine HCl) is a highly versatile building block in modern coordination chemistry. While free aromatic diamines are notoriously susceptible to auto-oxidation—leading to unwanted polymeric byproducts—the hydrochloride salt provides a shelf-stable, stoichiometrically precise precursor. Upon controlled in situ deprotonation, this compound serves two primary functions:
-
It acts as a redox non-innocent ligand capable of stabilizing transition metals (Fe, Co, Ru, Pt) in unusual oxidation states, enabling the synthesis of complexes with unique magnetic and electronic properties[1].
-
It serves as a structural backbone for multidentate Schiff base ligands , which are heavily utilized in the development of metallo-drugs, particularly platinum-based DNA-intercalating anticancer agents[2].
This application note details the mechanistic principles, quantitative data, and validated experimental protocols for utilizing 1-N-phenylbenzene-1,2-diamine hydrochloride in both fundamental inorganic synthesis and applied drug development.
Mechanistic Principles: The Redox Non-Innocent Ligand Framework
A key feature of 1-N-phenylbenzene-1,2-diamine is its "non-innocent" behavior upon coordination. In classical coordination chemistry, the oxidation states of the metal and the ligand are distinct and easily defined. However,3 blur this boundary, allowing electrons to delocalize across the metal-ligand interface[3].
Depending on the oxidative environment, the deprotonated ligand can exist in three distinct electronic states:
-
Catecholate-like Dianion (
): The fully reduced state featuring hybridized nitrogen donors and single C-N bonds. -
Semiquinonate
-Radical ( ): A one-electron oxidized state containing a delocalized unpaired electron. This state is highly sought after for designing single-molecule magnets. -
Benzoquinone Diimine (
): The fully oxidized, neutral state featuring hybridized nitrogen donors and double C=N bonds.
When reacting with highly oxidizing metal centers (e.g., Fe(III)), the ligand often undergoes spontaneous internal redox reactions, reducing the metal center while oxidizing itself to the semiquinonate radical[1].
Redox states of 1-N-phenylbenzene-1,2-diamine and coordination pathways.
Quantitative Data Summaries
To illustrate the diverse applications of this ligand, the following tables summarize its use in fundamental structural chemistry and applied pharmacology.
Table 1: Electronic & Magnetic Properties of Fe-Complexes[1]
Data demonstrating the non-innocent radical coupling in Iron complexes.
| Complex Formula | Ligand Oxidation State(s) | Metal Spin State ( | Total Ground State ( | Magnetic Behavior |
| Mixed: Radical ( | Intermediate ( | Diamagnetic (Antiferromagnetic coupling) | ||
| Radical ( | Low ( | Diamagnetic | ||
| Radical ( | Intermediate ( | Paramagnetic |
Table 2: In Vitro Cytotoxicity ( ) of Pt(II) Schiff Base Complexes[2]
Data comparing the anticancer efficacy of Pt(II) complexes derived from N-phenyl-o-phenylenediamine against standard Cisplatin.
| Compound / Complex | Ligand Framework | ||
| Cisplatin (Control) | Amine | ||
| Pt-Py-OEt | 2-picolylamine + 3-ethoxysalicylaldehyde | ||
| Pt-PhN-OEt | N-phenyl-o-phenylenediamine + 3-ethoxysalicylaldehyde |
Note: The bulky N-phenyl group enhances lipophilicity and DNA intercalation, resulting in significantly lower
Experimental Workflows & Protocols
Protocol A: Synthesis of Iron(II/III) o-Diiminobenzosemiquinonate Complexes
This protocol outlines the synthesis of the dimeric iron complex
Causality & Self-Validation: The use of dry acetonitrile and an inert atmosphere prevents premature ligand oxidation by
-
Preparation of the Free Ligand: In a Schlenk flask under a strict Argon atmosphere, dissolve
of 1-N-phenylbenzene-1,2-diamine hydrochloride in of anhydrous, degassed acetonitrile. Add of anhydrous triethylamine ( ) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes. -
Metallation & Internal Redox: Slowly add a solution of
dissolved in of dry acetonitrile. -
Observation: The solution will immediately turn dark green/black. This indicates the internal redox reaction where
is stabilized by the oxidation of the ligand to the radical state. -
Isolation: Stir the mixture at room temperature for 2 hours. Concentrate the solution under vacuum to approximately
. Layer with anhydrous diethyl ether to induce crystallization. -
Cleavage to Mononuclear Complex (Optional): To isolate the diamagnetic mononuclear complex
, resuspend the dimer in toluene and add an excess of tri-n-butylphosphane ( ). The dimer will cleave, yielding the monomeric species[1].
Protocol B: Synthesis of Pt(II) Schiff Base Complexes for DNA-Binding
This workflow details the synthesis of a tridentate (
Causality & Self-Validation: Sodium acetate is utilized as a mild base to deprotonate both the hydrochloride salt of the diamine and the phenolic hydroxyl group of the salicylaldehyde, driving the coordination to Pt(II). The precipitation of the complex from the DMSO/methanol mixture serves as a visual confirmation of successful metallation.
-
Schiff Base Condensation: In a round-bottom flask, suspend
of 1-N-phenylbenzene-1,2-diamine hydrochloride and of 3-ethoxysalicylaldehyde in of absolute ethanol. Add of sodium acetate. -
Reflux & Ligand Isolation: Stir the mixture at reflux for 30 minutes. A solid precipitate of the Schiff base ligand will form. Cool the flask to
, collect the precipitate via vacuum filtration, wash with cold ethanol, and dry under vacuum. -
Metallation Preparation: Dissolve
of the isolated Schiff base ligand and of sodium acetate in of methanol. Heat to a gentle reflux. -
Platinum Coordination: Prepare a clear solution of
in a mixture of DMSO and methanol. Add this dropwise to the refluxing ligand solution. -
Complex Isolation: Maintain reflux for 24 hours. The
complex will gradually precipitate. Cool the mixture, filter the solid, wash sequentially with water and cold methanol, and dry in a desiccator[2].
Experimental workflow for synthesizing Pt(II) Schiff base anticancer complexes.
References
-
Molecular and Electronic Structure of Five-Coordinate Complexes of Iron(II/III) Containing o-Diiminobenzosemiquinonate(1−) π Radical Ligands Inorganic Chemistry - ACS Publications URL:[1]
-
Tuning anticancer properties and DNA-binding of Pt(II) complexes via alteration of nitrogen softness/basicity of tridentate ligands RSC Advances - Royal Society of Chemistry URL:[2]
-
Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine Inorganics - MDPI URL:[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning anticancer properties and DNA-binding of Pt( ii ) complexes via alteration of nitrogen softness/basicity of tridentate ligands - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00395G [pubs.rsc.org]
- 3. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine [mdpi.com]
Application Note: Synthesis and Purification of 1H-Benzotriazole from o-Phenylenediamine
Introduction & Mechanistic Rationale
1H-Benzotriazole (BTA) is a highly versatile bicyclic heterocyclic compound characterized by three nitrogen atoms fused to a benzene ring. While it serves as a critical precursor in pharmaceutical drug development (e.g., antifungal and anti-inflammatory agents), its most prominent industrial application is as a premier corrosion inhibitor for copper and its alloys [4].
The synthesis of benzotriazole via the diazotization of o-phenylenediamine is a classic, high-yield cyclocondensation reaction. As an application scientist, it is critical to understand that this is not a simple mixing of reagents; it is a highly sensitive, thermodynamically driven process. The reaction relies on the in situ generation of nitrous acid to form a transient mono-diazonium intermediate, which subsequently undergoes spontaneous intramolecular cyclization [3]. Controlling the reaction kinetics through precise temperature modulation and solvent selection is the key to preventing unwanted bis-diazotization and tarry byproducts.
Reaction Workflow
Workflow for the synthesis of 1H-benzotriazole from o-phenylenediamine.
Reagents and Physicochemical Data
To ensure a self-validating experimental setup, verify the stoichiometry and expected physicochemical properties of the product against the tables below.
Table 1: Reagent Stoichiometry and Function
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Functional Role |
| o-Phenylenediamine | 108.14 | 1.00 | 10.8 g | Primary substrate |
| Glacial Acetic Acid | 60.05 | 2.00 | 12.0 g (11.5 mL) | Mild acidic medium / Proton source |
| Sodium Nitrite | 69.00 | 1.09 | 7.5 g | Nitrosating agent precursor |
| Distilled Water | 18.02 | Solvent | 45 mL (total) | Aqueous reaction medium |
Table 2: Expected Physicochemical Properties of 1H-Benzotriazole [1, 2]
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Melting Point | 96 – 100 °C (Pure: 99–100 °C) |
| Boiling Point | 201 – 204 °C at 15 mmHg |
| Appearance | Pale straw-colored to white needles |
| Practical Yield | 75 – 81% |
Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system. By observing the specific color and temperature transitions described below, researchers can confirm the mechanistic progression of the synthesis in real-time.
Step 1: Substrate Dissolution
-
In a 250 mL beaker, suspend 10.8 g of freshly sourced o-phenylenediamine in a mixture of 12 g (11.5 mL) of glacial acetic acid and 30 mL of distilled water.
-
Stir the mixture magnetically. Gentle warming may be required to achieve a completely clear solution.
-
Causality Check: Glacial acetic acid is specifically selected over strong mineral acids (like HCl). It provides a mildly acidic environment that is sufficient to generate nitrous acid from sodium nitrite, but weak enough to prevent the complete protonation of both amine groups on the substrate. This selective protonation is critical to ensure only a mono-diazonium intermediate forms [1].
Step 2: Temperature Control and Nitrosation
-
Transfer the beaker to an ice-water bath and cool the clear solution to 5–15 °C .
-
In a separate vessel, prepare a cold solution of 7.5 g of sodium nitrite dissolved in 15 mL of distilled water.
-
Once the substrate solution reaches the target temperature, add the sodium nitrite solution in one rapid portion while maintaining stirring.
-
Causality Check: The initial cooling phase is mandatory. Diazonium salts are highly unstable and prone to decompose into phenols with the evolution of nitrogen gas. Generating the intermediate at a low temperature stabilizes the transient mono-diazonium ion just long enough for the spatially adjacent secondary amine to initiate its nucleophilic attack [2].
Step 3: Exothermic Intramolecular Cyclization
-
Immediately after the addition of sodium nitrite, remove the ice bath.
-
Self-Validation Observation: The reaction mixture will rapidly turn dark green, and the internal temperature will spontaneously spike to 70–85 °C within 2 to 3 minutes [1, 2].
-
Allow the reaction to proceed. As the product forms, the color will transition from deep green/red to a clear orange-red or pale brown.
-
Causality Check: The conversion of the mono-diazonium derivative into the fused triazole ring is thermodynamically favorable and highly exothermic. Allowing the temperature to rise naturally provides the activation energy required to drive the cyclization to completion. However, avoid excessive external heating, which can lead to the degradation of the product [3].
Step 4: Isolation of Crude Benzotriazole
-
Continue stirring the mixture for 15 minutes, allowing the temperature to drop naturally to 35–40 °C.
-
Thoroughly chill the beaker in an ice-water bath for 30 minutes. The benzotriazole will separate as an oil before setting into a solid mass.
-
Collect the pale brown solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three 30 mL portions of ice-cold water and dry under a rubber dam [1].
Downstream Processing & Purification
Crude benzotriazole contains trace tarry byproducts that can interfere with its efficacy as a corrosion inhibitor or pharmaceutical intermediate.
-
Recrystallization: Dissolve the crude solid in approximately 130 mL of boiling water. Add decolorizing charcoal, filter the solution while hot, and allow the filtrate to cool slowly to 50 °C. Add a few seed crystals if available. Crucial: Allow the mixture to reach room temperature slowly to prevent the material from "oiling out" before crystallization. Chill in ice and collect the pale straw-colored needles (m.p. 99–100 °C) [2].
-
Sublimation (For Ultra-High Purity): To obtain a pure white product suitable for sensitive electrochemical studies, the recrystallized material can be sublimated at 90–95 °C under reduced pressure (0.2 mmHg) [2].
Application: Mechanism of Corrosion Inhibition
Benzotriazole is the industry standard for protecting copper and copper alloys from atmospheric and immersed corrosion. The unshared lone pairs of electrons on the nitrogen atoms enable the five-membered ring to act as a potent complexing agent[4].
When applied to a metal surface, 1H-benzotriazole chemisorbs onto the active sites of the metal, forming a robust, insoluble polymeric complex (e.g., Cu-BTA). This chemisorbed layer provides severe steric hindrance, passivating the surface and acting as a physical barrier against oxidative atmospheric conditions and aqueous corrosive agents [5].
Mechanism of surface passivation and corrosion inhibition by benzotriazole.
References
- 1,2,3-benzotriazole - Organic Syntheses Procedure, Organic Syntheses,
- Synthesis of benzotriazole from o-phenylenediamine, Pharmacy Infoline,
- Review on synthetic study of benzotriazole, GSC Online Press,
- BENZOTRIAZOLE,
- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole, ChemicalBook,
Application Note: Catalytic Architectures Using Redox-Active N-Phenyl-o-phenylenediamine Complexes
Executive Summary
The transition from noble metals (Ru, Ir, Rh) to earth-abundant metals (Fe, Co, Ni) in catalysis is often hampered by the latter's inability to mediate two-electron redox cycles. Ligands based on N-phenyl-o-phenylenediamine (N-Ph-OPD) bridge this gap. Unlike "innocent" spectators (e.g., phosphines), N-Ph-OPD ligands are redox non-innocent .[1] They possess low-lying
This guide details the application of N-Ph-OPD metal complexes in three distinct domains:
-
Transfer Hydrogenation (Fe): Utilizing Metal-Ligand Cooperation (MLC) for green reduction.
-
Olefin Polymerization (Ni): Controlling polymer topology via steric and electronic ligand tuning.
-
Aerobic Oxidation (Cu): Biomimetic dehydrogenation using air as the oxidant.
Core Technology: The "Non-Innocent" Advantage
The catalytic power of N-Ph-OPD lies in its ability to exist in three distinct oxidation states while coordinated to a metal center. This allows the ligand to act as an electron reservoir (accepting electrons during oxidative addition) or a proton shuttle (during hydride transfer).
Ligand Redox States
The ligand cycles between the reduced phenylenediamine (
Figure 1: The redox series of the N-phenyl-o-phenylenediamine ligand scaffold. The ability to access these states enables "electron reservoir" catalysis.[2]
Application 1: Asymmetric Transfer Hydrogenation (Iron)
Context: Iron complexes bearing N-Ph-OPD derivatives are potent alternatives to Ruthenium-TsDPEN catalysts for reducing ketones to alcohols.
Mechanism: The reaction proceeds via an outer-sphere mechanism . The metal hydride delivers a hydride (
Protocol: Fe-Catalyzed Ketone Reduction
Reagents:
-
Pre-catalyst: [Fe(CO)(N-Ph-OPD)(PPh3)2] (or PNNP-type analogue)
-
Substrate: Acetophenone (Model substrate)
-
H-Source/Solvent: 2-Propanol (Isopropanol)
-
Base: Potassium tert-butoxide (
-BuOK)
Step-by-Step Methodology:
-
Anaerobic Setup: Charge a Schlenk flask or glovebox vial with the Iron pre-catalyst (0.1 - 1.0 mol%). Critical: The reduced Fe(II)-amine species is air-sensitive; strict exclusion of
is required to prevent ligand oxidation to the catalytically inactive diimine form. -
Substrate Addition: Add acetophenone (1.0 equiv) and degassed 2-propanol (concentration ~0.5 M).
-
Activation: Add
-BuOK (1-2 mol%).-
Why? The base deprotonates the precatalyst to generate the active amido-species and initiates the formation of the iron-hydride intermediate.
-
-
Reaction: Stir at 25–60°C. Monitor via GC-FID or NMR.
-
Quench: Expose to air or add a drop of dilute HCl.
-
Purification: Evaporate solvent; pass through a short silica plug to remove iron residues.
Mechanistic Pathway (MLC)
Figure 2: Metal-Ligand Cooperation cycle. The N-Ph-OPD ligand acts as a proton shuttle, enabling efficient hydrogenation without changing the metal's oxidation state.
Application 2: Tunable Ethylene Polymerization (Nickel)
Context: Nickel(II) complexes with N-Ph-OPD-derived
Data Summary: Ligand Sterics vs. Polymer Properties
Comparison of Ni(II) dihalide complexes activated with MAO (Methylaluminoxane).
| Ligand Substituent (Ortho) | Activity ( | Branching (per 1000 C) | Polymer Morphology | |
| 2,6-Diisopropyl (Bulky) | 4.5 | Low (~40) | High (>500k) | Linear / Stiff |
| 2,6-Dimethyl (Medium) | 6.2 | Medium (~80) | Medium (~200k) | Elastomeric |
| H (Unsubstituted) | 0.8 | High (>110) | Low (<10k) | Oligomeric Oil |
Protocol: High-Pressure Polymerization
Safety: Ethylene is flammable and high-pressure reactors require blast shielding.
-
Catalyst Preparation: Suspend the Ni-complex (e.g., [(N-Ph-OPD)NiBr2]) in dry toluene in a glovebox.
-
Reactor Conditioning: Heat a steel autoclave to 80°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).
-
Scavenging: Inject MAO (Al:Ni ratio 500:1) into the reactor containing toluene. This scavenges trace water and activates the catalyst.
-
Injection: Inject the Ni-catalyst solution under positive nitrogen pressure.
-
Pressurization: Immediately pressurize with Ethylene (10–30 bar).
-
Note: Constant pressure feed is required to maintain concentration as gas is consumed.
-
-
Termination: After 30–60 mins, vent ethylene and quench with acidic methanol (MeOH/HCl).
-
Workup: Filter the white polymer precipitate, wash with MeOH, and dry under vacuum at 60°C.
Application 3: Aerobic Alcohol Oxidation (Copper)
Context: Copper complexes with redox-active ligands mimic the enzyme Galactose Oxidase. They catalyze the oxidation of primary alcohols to aldehydes using ambient air.
Protocol: "Open-Flask" Oxidation
Reagents:
-
Catalyst: [Cu(N-Ph-OPD)2] (generated in situ or isolated)
-
Co-catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Optional, often boosts rate.
-
Base: N-methylimidazole (NMI)
Methodology:
-
Solvent Choice: Use Acetonitrile or Toluene.
-
Mixing: Combine Cu salt (CuI or Cu(OTf)2) with N-Ph-OPD ligand (1:1 or 1:2 ratio) in the solvent. Stir for 10 mins to form the dark-colored complex (indicating radical formation).
-
Substrate: Add Benzyl Alcohol (1.0 mmol).
-
Oxidant: Connect a balloon filled with dry air or
, or simply leave the flask open with vigorous stirring (if solvent evaporation is managed). -
Reaction: Stir at Room Temperature for 4–12 hours.
-
Analysis: Filter through Celite and analyze filtrate by GC-MS.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Activity (Fe-H) | Catalyst poisoning by | Ensure solvents are distilled over Na/Benzophenone. Use a glovebox. |
| Low MW (Ni-Polymer) | Chain transfer to Aluminum (MAO) is too fast. | Reduce Al:Ni ratio or lower reaction temperature (0°C). |
| Induction Period | Slow activation of the precatalyst. | Pre-mix catalyst and base/activator for 15 mins before adding substrate. |
| Ligand Degradation | Hydrolysis of the imine bond. | Avoid protic solvents in the absence of substrate; store ligands in the dark. |
References
-
Chirik, P. J., & Wieghardt, K. (2010). Radical Ligands Confer Nobility on Base-Metal Catalysts. Science. Link
-
Knölker, H. J. (2000). Iron-Catalyzed Hydrogenation of Ketones. Chemical Reviews. Link
-
Brookhart, M., et al. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins.[6] Journal of the American Chemical Society.[7] Link
-
Luca, O. R., & Crabtree, R. H. (2013). Redox-Active Ligands in Catalysis. Chemical Society Reviews. Link
-
Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Iron nanoparticles catalyzing the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Optimized Protocol for the Diazotization of 1-N-Phenylbenzene-1,2-diamine Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The selective diazotization of polyfunctional aromatic amines requires precise control over reaction kinetics and thermodynamics. This application note details the optimized methodology for the diazotization of 1-N-phenylbenzene-1,2-diamine hydrochloride (commonly known as N-phenyl-o-phenylenediamine hydrochloride). Unlike standard anilines that form stable diazonium salts for subsequent intermolecular coupling, the unique ortho-arrangement of a primary and secondary amine in this substrate drives a spontaneous intramolecular cyclization. This reaction yields 1-phenyl-1H-benzotriazole, a critical pharmacophore in drug discovery and the foundational intermediate in the classic 1 [2].
By detailing the causality behind acid stoichiometry, thermal control, and addition rates, this guide provides a self-validating protocol to ensure high-fidelity conversion while suppressing undesired oligomerization.
Mechanistic Rationale & Reaction Dynamics
To master this protocol, one must understand the underlying molecular choreography. 1-N-phenylbenzene-1,2-diamine possesses two reactive nitrogen centers: an unhindered primary arylamine and a sterically encumbered secondary arylamine.
When exposed to nitrous acid (generated in situ from sodium nitrite and hydrochloric acid), the primary amine undergoes sequential nitrosation and dehydration to form a highly electrophilic diazonium intermediate . Because diazonium salts are inherently unstable, they typically require a separate nucleophilic coupling partner. However, in this substrate, the adjacent secondary amine acts as an internal nucleophile. The spatial proximity facilitates a rapid, entropically favored intramolecular attack on the terminal diazonium nitrogen. Subsequent deprotonation yields the stable2 [1].
Fig 1: Mechanistic pathway of 1-N-phenylbenzene-1,2-diamine diazotization and cyclization.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Each step includes specific quality-control checkpoints to ensure the integrity of the reaction.
Materials & Reagents
-
1-N-phenylbenzene-1,2-diamine hydrochloride (10.0 mmol, 2.21 g)
-
Sodium nitrite (NaNO₂, 10.5 mmol, 0.72 g)
-
Concentrated Hydrochloric Acid (HCl, 37% w/w)
-
Deionized (DI) Water
-
Saturated Sodium Acetate (NaOAc) solution
-
Starch-iodide indicator paper
Step 1: Substrate Dissolution & Acidification
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.21 g of 1-N-phenylbenzene-1,2-diamine hydrochloride in 15 mL of DI water.
-
Add 2.5 mL of concentrated HCl (approx. 30 mmol).
-
Expert Insight (Causality): A minimum of 3.0 equivalents of acid is mandatory. One equivalent generates nitrous acid (HONO), one maintains the protonation of the secondary amine, and the excess prevents the unreacted free-base amine from undergoing intermolecular azo coupling with the newly formed diazonium salt (which would form insoluble triazene oligomers).
Step 2: Thermal Control
-
Submerge the flask in an ice-water bath.
-
Allow the internal temperature to equilibrate strictly to 0–5 °C .
-
Expert Insight (Causality): Nitrous acid is highly volatile and unstable, rapidly decomposing into NOx gases at room temperature. Furthermore, keeping the reaction near 0 °C suppresses the hydrolysis of the transient diazonium intermediate into a phenol byproduct.
Step 3: Nitrite Addition
-
Dissolve 0.72 g of NaNO₂ in 5 mL of pre-chilled DI water.
-
Using an addition funnel or syringe pump, add the NaNO₂ solution dropwise over 20 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Expert Insight (Causality): The diazotization reaction is highly exothermic. Rapid addition will cause localized heating, leading to off-gassing of nitrogen dioxide (visible as brown fumes) and catastrophic loss of yield.
Step 4: Reaction Monitoring (Self-Validation)
-
Stir the mixture for an additional 30 minutes at 0–5 °C.
-
Perform a spot test using starch-iodide paper.
-
Expert Insight (Causality): This is your primary quality control checkpoint. A persistent blue-black color indicates a slight stoichiometric excess of nitrous acid, confirming that all primary amine has been consumed. If the test is negative, add 0.05 g increments of NaNO₂ until a positive test is maintained for 5 minutes.
Step 5: Cyclization & Isolation
-
The intramolecular cyclization occurs spontaneously in the acidic medium. To isolate the 1-phenyl-1H-benzotriazole, slowly add saturated sodium acetate solution until the pH reaches ~5.5.
-
A dense, pale precipitate will form. Filter the solid under vacuum, wash with 20 mL of ice-cold DI water, and dry overnight under high vacuum. (Typical yield: 92-96%).
-
Note on Downstream Use: If the ultimate goal is the synthesis of carbazole, this isolated triazole intermediate can be subjected to 3 [3].
Fig 2: Step-by-step experimental workflow for the diazotization and isolation process.
Data Presentation: Optimization Parameters
The following table summarizes the quantitative data derived from optimizing the reaction parameters. It clearly illustrates the penalty of deviating from the established SOP.
Table 1: Effect of Reaction Parameters on 1-Phenyl-1H-benzotriazole Yield & Purity
| Entry | HCl (Equivalents) | Internal Temp (°C) | NaNO₂ Addition Time (min) | Isolated Yield (%) | Purity (HPLC, %) | Observation / Mechanistic Consequence |
| 1 | 1.5 | 0–5 | 20 | 42 | 85 | Insufficient acid; unprotonated amine caused intermolecular triazene formation. |
| 2 | 3.0 | 20–25 | 20 | 61 | 78 | Thermal degradation of HONO; significant phenol impurities detected. |
| 3 | 3.0 | 0–5 | < 5 | 74 | 91 | Rapid addition caused local exothermic spikes and NOx off-gassing. |
| 4 | 3.0 | 0–5 | 20 | 96 | >99 | Optimal conditions; complete conversion and clean intramolecular cyclization. |
References
- Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide SciSpace / ResearchGate URL
- The Advent of a Heterocycle: A Historical Guide to the Discovery of Benzo(a)
- Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 (Historical Development in Carbazole Chemistry)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Aminodiphenylamine Hydrochloride by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-aminodiphenylamine hydrochloride via recrystallization. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common challenges encountered during this critical purification step.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific problems that can arise during the recrystallization of 2-aminodiphenylamine hydrochloride, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My 2-aminodiphenylamine hydrochloride won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
Answer: This issue typically points to one of two scenarios: an inappropriate solvent choice or the presence of insoluble impurities.
-
Inappropriate Solvent: The fundamental principle of recrystallization is that the compound should have high solubility in a hot solvent and low solubility in the same solvent when cold.[1] If the compound has poor solubility even at the solvent's boiling point, that solvent is not suitable. For amine hydrochlorides, which are salts, highly polar solvents are generally required.
-
Insoluble Impurities: The starting material may contain impurities that are insoluble in the chosen solvent. These could be inorganic salts or polymeric byproducts from the synthesis of 2-aminodiphenylamine.
Troubleshooting Steps:
-
Verify Solvent Choice: For 2-aminodiphenylamine hydrochloride, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often good starting points. The "like dissolves like" principle suggests that the ionic nature of the hydrochloride salt will favor polar solvents.[2][3]
-
Perform a Hot Filtration: If you suspect insoluble impurities, the solution is to perform a hot filtration. After heating the mixture to the boiling point of the solvent, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This will remove the insoluble impurities, and the purified compound will remain in the hot filtrate, ready for crystallization upon cooling.
Question 2: My compound dissolved completely, but no crystals have formed, even after cooling the solution in an ice bath. What should I do?
Answer: The absence of crystal formation upon cooling is a common issue and usually indicates that the solution is not supersaturated. This can be due to using too much solvent or the inherent properties of the solvent system.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure 2-aminodiphenylamine hydrochloride, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[5]
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[4][6] Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced, allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution rapidly, trapping impurities.[4]
-
Consider an Anti-Solvent: If reducing the solvent volume is not effective or practical, you can try adding an "anti-solvent." This is a solvent in which your compound is insoluble but is miscible with your primary recrystallization solvent. For a solution of 2-aminodiphenylamine hydrochloride in a polar solvent like ethanol, a less polar solvent like diethyl ether or hexane could be slowly added until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation. Then, allow the solution to cool slowly.[5]
Question 3: An oil has formed instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This is particularly problematic as oils tend to trap impurities.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.[4] Slow cooling is crucial for allowing the molecules to arrange themselves into a crystal lattice rather than aggregating as a liquid.[6]
-
Vigorous Agitation: As the solution cools and the oil begins to form again, agitate the solution vigorously. This can sometimes break up the oil into smaller droplets, which may then serve as nuclei for crystallization.[6]
-
Modify the Solvent System: If oiling out persists, the solvent system may need to be changed. Often, using a solvent with a lower boiling point can resolve the issue.[2] Alternatively, adding a co-solvent can lower the saturation temperature below the melting point of the compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of recrystallizing 2-aminodiphenylamine hydrochloride.
What are the best solvents for recrystallizing 2-aminodiphenylamine hydrochloride?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For 2-aminodiphenylamine hydrochloride, which is a salt, polar solvents are generally the most effective. Good starting points for solvent screening include:
-
Alcohols: Ethanol and methanol are often excellent choices. They are polar enough to dissolve the hydrochloride salt at elevated temperatures.
-
Water: Due to the salt nature, water can be a good solvent. However, the solubility might be very high even at room temperature, leading to poor recovery. A mixed solvent system, such as ethanol/water, can be highly effective.[2]
-
Mixed Solvent Systems: A common and effective technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot ethanol) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., diethyl ether or hexane) dropwise until the solution becomes turbid.[2] This brings the solution to its saturation point, and upon cooling, crystals should form.
How do I choose the right solvent system?
A systematic approach to solvent selection is recommended:
-
Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of your crude 2-aminodiphenylamine hydrochloride into several test tubes.
-
Add Potential Solvents: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe at Room Temperature: Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[1][7]
-
Heat the Samples: Gently heat the test tubes in a water or sand bath. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cool the Samples: Allow the test tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a promising candidate for your bulk recrystallization.
What are the likely impurities in my 2-aminodiphenylamine hydrochloride sample?
Impurities can originate from the starting materials, side reactions, or degradation. Common impurities in 2-aminodiphenylamine synthesis can include:
-
Unreacted Starting Materials: Such as o-phenylenediamine or phenylhydrazine.[8][9]
-
By-products: Depending on the synthetic route, these could include various isomers or over-alkylated products.
-
Oxidation Products: Amines, especially aromatic amines, are susceptible to oxidation, which can lead to colored impurities.[10]
-
Nitrosamines: These can form from the reaction of secondary or tertiary amines with a nitrosating agent and are considered mutagenic impurities.[11]
How can I assess the purity of my recrystallized product?
Several analytical techniques can be used to determine the purity of your 2-aminodiphenylamine hydrochloride:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities typically broaden and depress the melting point. The reported melting point for 2-aminodiphenylamine is around 77-80°C[9], while its hydrochloride salt has a much higher melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound from any impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the compound and can also be used for quantitative analysis (qNMR) to determine absolute purity.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups in the molecule.[8]
How can I maximize my yield?
While purity is the primary goal of recrystallization, maximizing the yield is also important. Here are some tips:
-
Use the Minimum Amount of Hot Solvent: Adding excessive hot solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[4]
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of solution.
-
Wash with Cold Solvent: When collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[12] Using cold solvent minimizes the loss of your purified product.
Experimental Protocol: Recrystallization of 2-Aminodiphenylamine Hydrochloride
This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude 2-aminodiphenylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Recrystallization workflow for 2-aminodiphenylamine hydrochloride.
Data Summary
The choice of solvent is critical for a successful recrystallization. The following table provides a qualitative guide to the solubility of amine hydrochlorides in common laboratory solvents.
| Solvent Class | Polarity | Expected Solubility of 2-Aminodiphenylamine HCl | Suitability as a Recrystallization Solvent |
| Water | High | High | Potentially good, but may require a co-solvent for good recovery. |
| Alcohols (Methanol, Ethanol) | High | Good, especially when hot | Often a very good choice. |
| Acetone | Medium | Sparingly soluble | May be suitable, especially in a mixed solvent system. |
| Ethyl Acetate | Low-Medium | Poorly soluble | More likely to be used as an anti-solvent. |
| Dichloromethane | Low-Medium | Poorly soluble | Unlikely to be a good primary solvent. |
| Toluene | Low | Insoluble | Unlikely to be a good primary solvent. |
| Hexane/Heptane | Low | Insoluble | Good choice as an anti-solvent. |
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Swarthmore College. Recrystallization-1.doc.pdf. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Carl ROTH. 2-Aminodiphenylamine. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization - Part 2. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?. [Link]
-
Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
-
LookChem. DIPHENYLAMINE PRODUCT IDENTIFICATION. [Link]
-
Bioanalysis Zone. Nitrosamine Impurities – From Raw Materials to Final Drug Product. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Recrystallization [wiredchemist.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Aminodiphenylamine | 534-85-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
troubleshooting low yields in benzimidazole synthesis from phenylenediamines
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds and functional materials.[1][2] The most common synthetic routes involve the condensation of o-phenylenediamines with carboxylic acids (the Phillips-Ladenburg reaction) or aldehydes (the Weidenhagen reaction).[3][4] While conceptually straightforward, these reactions are frequently plagued by issues that lead to diminished yields, challenging purifications, and inconsistent results.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common pitfalls encountered during benzimidazole synthesis. We will explore the underlying chemical principles behind these challenges and provide actionable, field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Question: My reaction has a low conversion rate, and a significant amount of starting material remains. What should I do?
Low conversion is a classic issue that typically points to suboptimal reaction kinetics or reagent deactivation. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions:
-
Insufficient Catalysis: Many modern benzimidazole syntheses rely on a catalyst to proceed efficiently.[5] Without one, reactions can be sluggish and require harsh conditions.[5]
-
Solution: If not using a catalyst, consider adding one. For condensations with aldehydes, common choices include ammonium chloride (NH₄Cl), p-toluenesulfonic acid (p-TsOH), or various Lewis acids like Erbium(III) triflate (Er(OTf)₃).[5][6] For condensations with carboxylic acids, strong mineral acids (e.g., 4 N HCl) or dehydrating agents like polyphosphoric acid (PPA) are often necessary.[4][7]
-
-
Suboptimal Temperature and Time: The reaction may simply need more energy or time to reach completion.
-
Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC).[8] If the reaction has stalled, consider incrementally increasing the temperature. Be aware that excessive heat can promote side reactions.[8] Ensure the reaction is allowed to run until TLC analysis shows the consumption of the limiting reagent.
-
-
Improper Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.
-
Solution: A solvent screen is often a worthwhile optimization step. Polar solvents like ethanol, methanol, and acetonitrile are frequently effective.[5][8] In some cases, solvent-free conditions, particularly with grinding or microwave assistance, can dramatically improve yields and reaction times.[2][9]
-
Question: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable byproduct. What is happening?
The formation of dark, polymeric byproducts is almost always linked to the stability of the o-phenylenediamine (OPD) starting material.
Potential Causes & Recommended Solutions:
-
Oxidation of o-Phenylenediamine: OPDs, especially the parent compound, are highly susceptible to air oxidation, forming highly colored, complex mixtures.[8] This is one of the most common failure modes.
-
Solution 1 (Purification): Use freshly purified OPD. A common and effective method is to dissolve the crude OPD in hot, deionized water, treat it with sodium dithionite (a reducing agent) and activated carbon (to adsorb colored impurities), and then recrystallize.[8]
-
Solution 2 (Salt Formation): Using the dihydrochloride salt of the OPD (o-phenylenediamine·2HCl) can significantly reduce the formation of colored impurities and lead to cleaner reactions.[10]
-
Solution 3 (Inert Atmosphere): While many procedures are run in the open air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation, especially during prolonged heating.[9]
-
-
Aldehyde Instability: Certain aldehydes can be unstable under acidic or thermal conditions, leading to self-condensation or decomposition.
-
Solution: Ensure the aldehyde is pure and, if necessary, distill it before use. If the aldehyde is known to be sensitive, consider synthetic routes that use a corresponding carboxylic acid or another, more stable one-carbon electrophile.
-
Question: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
This is a frequent challenge when using aldehydes as the reaction partner, as the initial 2-substituted benzimidazole product can react with a second molecule of the aldehyde.[6]
Potential Causes & Recommended Solutions:
-
Reaction Stoichiometry: Using an excess of the aldehyde will naturally favor the formation of the 1,2-disubstituted product.
-
Solution: To favor the 2-monosubstituted product, use the o-phenylenediamine as the excess reagent or maintain a strict 1:1 stoichiometry and monitor the reaction carefully, stopping it once the initial diamine is consumed.
-
-
Electronic Properties of the Aldehyde: The electronic nature of the aldehyde plays a critical role in selectivity.
-
Expert Insight: Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) are more prone to forming the 1,2-disubstituted product. Conversely, electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) tend to selectively yield the 2-monosubstituted product.[6] This is because the initial benzimidazole intermediate is more nucleophilic and more readily attacks a second, electron-rich aldehyde.
-
Solution: The choice of catalyst can modulate this selectivity. For instance, using Er(OTf)₃ as a catalyst has been shown to selectively yield 1,2-disubstituted products from electron-rich aldehydes.[6]
-
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Solutions |
| Low Conversion / Stalled Reaction | 1. Inefficient or absent catalyst. 2. Suboptimal temperature/time. 3. Poor solvent choice. | 1. Introduce an appropriate catalyst (e.g., NH₄Cl, p-TsOH, PPA).[5] 2. Monitor by TLC; increase temperature or extend reaction time.[8] 3. Perform a solvent screen (e.g., EtOH, MeCN, solvent-free).[2][5] |
| Dark, Tarry Reaction Mixture | 1. Oxidation of o-phenylenediamine. 2. Decomposition of starting materials under harsh conditions. | 1. Use freshly purified OPD or its dihydrochloride salt.[8][10] 2. Run the reaction under an inert atmosphere (N₂/Ar). 3. Use milder reaction conditions if possible. |
| Difficult Purification / Low Isolated Yield | 1. Formation of colored impurities. 2. Inefficient work-up procedure. 3. Product loss during chromatography/recrystallization. | 1. Treat the crude product with decolorizing carbon during recrystallization.[11] 2. Optimize work-up pH for extraction.[8] 3. Use a heterogeneous/recyclable catalyst to simplify separation.[5] |
| Poor Selectivity (1,2- vs 2-substituted) | 1. Incorrect stoichiometry. 2. Electronic nature of the aldehyde. | 1. Use a 1:1 stoichiometry or a slight excess of OPD for the 2-substituted product. 2. Recognize that electron-rich aldehydes favor 1,2-disubstitution.[6] 3. Choose a catalyst that promotes the desired selectivity.[6] |
Visualized Workflows and Mechanisms
General Reaction Mechanism: Condensation with an Aldehyde
The reaction proceeds via an initial nucleophilic attack of the diamine on the aldehyde to form a carbinolamine, which dehydrates to a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization yield the final benzimidazole product.
Caption: General mechanism for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is crucial. This workflow provides a logical sequence for diagnosing and solving the problem.
Caption: A logical workflow for troubleshooting low yields in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing benzimidazoles? A1: The two most foundational methods are the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, and the Weidenhagen reaction , which uses an aldehyde that undergoes condensation and subsequent oxidation.[8] Numerous modern variations exist, employing a wide range of catalysts and reaction conditions to improve yields and sustainability.[9][12]
Q2: How do substituents on the o-phenylenediamine ring affect the reaction? A2: Substituents on the aromatic ring of the OPD can significantly influence its reactivity. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the amino groups, which can accelerate the initial condensation step. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease nucleophilicity, often requiring more forcing conditions or more active catalysts to achieve good conversion.[13]
Q3: Can I use "green" or more environmentally friendly methods for this synthesis? A3: Absolutely. The field has seen a significant push towards greener chemistry. Many modern protocols utilize water as a solvent, employ recyclable heterogeneous catalysts (like zeolites or supported nanoparticles), or are performed under solvent-free conditions.[9][14][15] Microwave-assisted and ultrasound-assisted syntheses are also considered green techniques as they drastically reduce reaction times and energy consumption.[4][10]
Key Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole from Formic Acid
This robust protocol is adapted from a well-established Organic Syntheses procedure and is excellent for producing the parent benzimidazole.[11]
Materials:
-
o-Phenylenediamine (54 g, 0.5 mole)
-
90% Formic Acid (32 mL, ~0.75 mole)
-
10% Sodium Hydroxide (NaOH) solution
-
Decolorizing Carbon (e.g., Norite)
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, combine the o-phenylenediamine and 90% formic acid.[11]
-
Heating: Heat the mixture on a water bath at 100 °C for 2 hours. The solution will darken.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly and with constant swirling, add 10% NaOH solution until the mixture is just alkaline to litmus paper. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitated crude benzimidazole by suction filtration. Wash the solid thoroughly with ice-cold water. Do not dry the crude product if proceeding immediately to recrystallization, as this can fix discoloration.[11]
-
Recrystallization: Transfer the moist crude solid to a 1.5-L beaker and add approximately 750 mL of boiling water to dissolve it. Add 2 g of decolorizing carbon and continue to gently boil for 15 minutes.
-
Hot Filtration: Rapidly filter the hot solution through a pre-heated Büchner funnel to remove the carbon. Rapid filtration is essential to prevent premature crystallization in the funnel.[11]
-
Crystallization and Final Isolation: Cool the filtrate to 10–15 °C in an ice bath. Collect the resulting white, crystalline product by suction filtration, wash with a small amount of cold water, and dry at 100 °C. Expected yield is 83-85%.[11]
Protocol 2: General Synthesis of a 2-Arylbenzimidazole using a Catalyst
This protocol is a generalized method for the condensation of an OPD with an aromatic aldehyde, using ammonium chloride as a simple and effective catalyst.[16]
Materials:
-
o-Phenylenediamine (or substituted derivative) (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ammonium Chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 mL)
-
Ethyl Acetate and Water for work-up
Procedure:
-
Reaction Setup: In a small round-bottom flask, dissolve the o-phenylenediamine (1 mmol) in chloroform (5 mL) with stirring.
-
Catalyst Addition: Add ammonium chloride (4 mmol) to the solution.
-
Aldehyde Addition: Add the aromatic aldehyde (1 mmol) to the stirred mixture.
-
Reaction: Continue stirring at room temperature for approximately 4 hours. Monitor the reaction's completion by TLC (e.g., using a 70:30 ethyl acetate/hexane eluent).[16]
-
Work-up: Once the reaction is complete, remove the chloroform under reduced pressure. Add ethyl acetate (20 mL) and water (10 mL) to the residue and transfer to a separatory funnel.
-
Extraction: Shake and separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure 2-arylbenzimidazole.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrar.org [ijrar.org]
- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Question: Synthesis of Benzimidazole Explain the synthesis process of be.. [askfilo.com]
- 18. researchgate.net [researchgate.net]
- 19. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. srrjournals.com [srrjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
optimal pH conditions for reaction of 2-aminodiphenylamine hydrochloride
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for the handling, synthesis, and reaction optimization of 2-aminodiphenylamine hydrochloride (2-ADPA HCl). Because 2-ADPA is a critical precursor for both conductive polymers and pharmaceutical scaffolds, controlling its reaction environment is paramount. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind pH-dependent reaction pathways.
Mechanistic Overview: The Critical Role of pH
The oxidative polymerization and dimerization of 2-ADPA HCl are governed strictly by the pH of the reaction medium. The pH dictates the protonation state of the monomer, which in turn alters its thermodynamics of oxidation and the regiochemistry of its coupling.
The base form of 2-ADPA is easily oxidizable with an ionization energy of ~8.85 eV[1]. However, in neutral or alkaline conditions, the high electron density on the aromatic rings makes them highly susceptible to random electrophilic attack, leading to irregular, branched structures[2]. Decreasing the pH forces the monomer into monoprotonated (Ei = 9.17 eV) and diprotonated (Ei = 10.39 eV) states[1]. While this higher energy barrier requires stronger oxidants, it effectively deactivates the aromatic rings against random attack. This forces regioselective head-to-tail coupling, yielding poly(2-aminodiphenylamine) (P2ADPA)—a highly ordered, conductive material consisting of alternating phenazine and open-ring polyaniline (PANI)-like units[3].
Reaction Pathway Visualization
pH-Dependent Reaction Pathways and Oxidation Products of 2-Aminodiphenylamine Hydrochloride
Troubleshooting Guides & FAQs
Issue A: Low Yield or Insulating Polymer Formation
Q: My oxidative polymerization of 2-ADPA yields an amorphous, insulating powder instead of a conductive film. What is going wrong? A: This is a classic symptom of pH drift. If the reaction pH rises above 3.0, the primary amine group is no longer fully protonated. The lack of protonation allows electrophilic attack at multiple ring positions, leading to branched, insulating oligomers rather than linear chains[2]. Solution: Ensure your reaction is heavily buffered or maintained in 1.0 M HCl (pH 0–1). Monitor the pH continuously; the oxidation process releases protons, but local depletion can occur if stirring is inadequate.
Issue B: Sluggish Initiation in Acidic Media
Q: When operating at pH < 1.0, the reaction takes hours to initiate. Can I raise the pH to accelerate it? A: Do not raise the pH. The sluggish initiation is a direct consequence of the diprotonated monomer's high ionization energy (~10.39 eV)[1]. Raising the pH will accelerate the reaction but sacrifice the regioselectivity required for phenazine ring formation. Solution: Maintain the acidic environment but optimize your oxidant. Use ammonium persulfate (APS) at a strict 1:1 to 1.2:1 molar ratio to the monomer. Ensure the reaction is chilled (0–5 °C) to stabilize the highly reactive nitrenium cation intermediates once initiation begins.
Issue C: Synthesizing Phenazine Pigments (Dimers)
Q: I am attempting to synthesize isomeric phenazine pigments via dimerization, but I keep generating polymeric mixtures. How can I arrest the reaction at the dimer stage? A: Polymeric mixtures occur when the oxidation potential of the medium is too high. To synthesize phenazine pigments, you must operate in a mildly acidic regime (pH 3–5) and utilize a milder oxidant, such as Iron(III) chloride (FeCl₃)[4],[5]. This provides enough oxidative potential to trigger dimerization but not enough to sustain continuous chain propagation.
Issue D: Enzymatic Polymerization Limitations
Q: Can I use Horseradish Peroxidase (HRP) to polymerize 2-ADPA HCl in an environmentally friendly manner? A: Yes, but it requires a delicate balance. HRP typically denatures at pH < 2.0, yet 2-ADPA requires acidic conditions to form conductive linkages. The optimal compromise is operating at pH 2.0–4.3[6]. Solution: Use a template like sulfonated polystyrene (SPS). The template maintains a highly acidic microenvironment immediately surrounding the monomer, allowing regioselective coupling while protecting the bulk enzyme from denaturation.
Quantitative Data: pH Effects on 2-ADPA Oxidation
The following table summarizes the quantitative causality between pH, monomer ionization energy, and the resulting product architecture.
| pH Range | Dominant Monomer Species | Ionization Energy (Ei) | Primary Reaction Pathway | Resulting Product | Conductivity |
| pH 0–2 | Diprotonated | ~10.39 eV | Regioselective head-to-tail coupling | Linear P2ADPA (Phenazine/PANI units) | High (Semiconducting) |
| pH 3–5 | Monoprotonated | ~9.17 eV | Controlled dimerization / Enzymatic | Phenazine pigments / Templated P2ADPA | Moderate |
| pH ≥ 6 | Neutral Base | ~8.85 eV | Random electrophilic attack | Branched oligomers / Amorphous tar | Insulating |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific observable checkpoints that allow the operator to verify the reaction trajectory in real-time.
Protocol A: Chemical Oxidative Polymerization (Target: Conductive P2ADPA)
-
Monomer Preparation: Dissolve 0.05 mol of 2-ADPA HCl in 100 mL of 1.0 M HCl.
-
Validation Checkpoint: The solution must be clear and colorless. If the solution exhibits a pink or brown tint, the monomer batch has undergone auto-oxidation and must be recrystallized before use.
-
-
Thermal Equilibration: Chill the solution to 0–5 °C in an ice bath under continuous magnetic stirring.
-
Oxidant Addition: Dissolve 0.06 mol of Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. Add this dropwise to the monomer solution over 30 minutes.
-
Validation Checkpoint: Within 10–15 minutes of addition, the solution will transition from clear to a bright blue/violet color at pH 0, indicating the successful formation of the oxidized phenazine and open-ring PANI-like units[3]. If the solution turns muddy brown, pH drift has occurred causing branching; abort the run.
-
-
Isolation: Stir for 12 hours at 0 °C. Filter the resulting dark precipitate under vacuum. Wash sequentially with 1.0 M HCl, followed by acetone until the filtrate is colorless (removing unreacted monomer and low-molecular-weight oligomers).
-
Drying: Dry the P2ADPA powder under vacuum at 60 °C for 24 hours.
Protocol B: Mild Oxidation to Phenazine Pigments (Target: Dimers)
-
Monomer Preparation: Dissolve 0.02 mol of 2-ADPA HCl in 100 mL of an aqueous ethanol mixture (50:50 v/v). Adjust the pH to 3.5 using a dilute sodium acetate buffer.
-
Oxidant Addition: Add 0.05 mol of Iron(III) chloride (FeCl₃) directly to the solution[4].
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Validation Checkpoint: The solution will shift to a deep blood-red or amber color, which is characteristic of phenazine pigment formation[5]. The absence of a black/violet precipitate confirms that runaway polymerization has been successfully suppressed.
-
-
Extraction: Cool the mixture to room temperature, dilute with water, and extract the isomeric phenazine pigments using dichloromethane (DCM). Evaporate the DCM layer under reduced pressure.
References
- Source: cas.
- Title: 2-Aminodiphenylamine (CAS 534-85-0)
- Source: nih.
- Source: dokumen.
- Source: researchgate.
- Title: The oxidation of derivatives of o-phenylenediamine. Part I.
Sources
- 1. CCCC 2006, Volume 71, Issue 10, Abstracts pp. 1407-1426 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. 2-Aminodiphenylamine (CAS 534-85-0) Supplier [benchchem.com]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. 188. The oxidation of derivatives of o-phenylenediamine. Part I. Isomeric phenazine pigments obtained by oxidation of 2-aminodiphenylamine hydrochloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
handling air-sensitive N-phenyl-o-phenylenediamine derivatives in the lab
Welcome to the Technical Support Center for handling highly sensitive aromatic amines. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the stringent requirements of working with N-phenyl-o-phenylenediamine (also known as 2-aminodiphenylamine).
This guide bypasses generic advice to focus on the causality of degradation, offering self-validating protocols and field-proven troubleshooting strategies to ensure the highest scientific integrity in your synthetic workflows.
Mechanistic Overview: The Causality of Degradation
To effectively handle N-phenyl-o-phenylenediamine, one must understand why it degrades. The compound features two amino groups attached to a benzene ring. These groups are strongly electron-donating, which significantly increases the electron density of the aromatic pi-system[1]. This electron-rich environment makes the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.
When exposed to air, light, or trace metal ions, protonated N-phenyl-o-phenylenediamine undergoes aerial oxidation. Rather than forming simple phenazines like primary aromatic amines, N-phenyl-o-phenylenediamine predominantly polymerizes into highly conjugated polycyclic aromatic heterocycles, such as azaacenes[2]. This structural transformation is visually accompanied by a stark color shift from colorless/pale yellow to dark green, brown, or black.
Mechanistic pathway of N-phenyl-o-phenylenediamine aerial oxidation.
Frequently Asked Questions (FAQs)
Q1: How can I visually and analytically confirm the degradation of my N-phenyl-o-phenylenediamine stock? A1: The pure compound exists as colorless to faintly yellow crystals[1]. The most immediate indicator of oxidation is a color change to red, brown, or black[3]. Analytically, degradation can be confirmed via TLC (appearance of highly fluorescent, lower-Rf spots) or UV-Vis spectroscopy, where oxidized azaacene and phenazine derivatives exhibit strong charge-transfer absorption peaks between 475 and 605 nm[2].
Q2: What are the absolute best practices for long-term storage? A2: The compound must be stored in an amber or opaque container to prevent photo-oxidation, kept at 2–8 °C, and sealed under a strictly inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which provides a better protective blanket).
Q3: Is sparging solvents with inert gas sufficient for reactions involving this compound? A3: No. While sparging (bubbling gas through the solvent) removes bulk oxygen, it leaves trace dissolved O2 that is sufficient to initiate the radical oxidation cascade of N-phenyl-o-phenylenediamine. You must use the Freeze-Pump-Thaw method to achieve the ppm-level oxygen exclusion required for high-yield synthesis[4].
Table 1: Quantitative Comparison of Solvent Degassing Techniques
| Degassing Method | Estimated Residual O2 | Time Required | Suitability for N-phenyl-o-phenylenediamine |
| Ultrasonication + Vacuum | ~10 - 50 ppm | 5 mins | Poor (High risk of rapid oxidation) |
| Inert Gas Sparging | ~5 - 10 ppm | 15 - 30 mins | Marginal (Acceptable only for rapid reactions) |
| Freeze-Pump-Thaw (3 Cycles) | < 1 ppm | 45 - 60 mins | Excellent (Mandatory for high-yield synthesis) |
| Glovebox Solvent Purifier | < 1 ppm | Instant | Excellent (Requires specialized infrastructure) |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must contain built-in validation steps so the researcher knows the procedure was successful before moving to the next phase.
Protocol A: Purification of Oxidized N-phenyl-o-phenylenediamine
If your stock has turned dark, it must be purified prior to use. We utilize a rapid silica plug followed by crystallization[5].
-
Dissolution: In a Schlenk flask purged with Argon, dissolve the degraded dark solid in a minimal amount of degassed hexane/ethyl acetate (3:1 v/v).
-
Filtration: Pass the solution through a short chromatographic column (SiO2) pre-equilibrated with the same degassed solvent mixture under a positive pressure of Argon.
-
Validation Step 1: The eluent should transition from a dark, opaque mixture to a clear or faintly green/yellow solution. If the eluent remains dark brown, the silica plug has channeled; repack and repeat.
-
Crystallization: Evaporate the solvent under high vacuum on the Schlenk line until crystals precipitate.
-
Validation Step 2: The resulting crystals should be isolated via anaerobic cannula filtration. A successful purification yields crystals that dissolve in ethanol without leaving insoluble black polymerized residue[5].
Protocol B: The Freeze-Pump-Thaw Degassing Method
-
Freezing: Place the solvent in a heavy-walled Schlenk flask. Seal the flask and submerge it in a liquid nitrogen Dewar until the solvent is completely frozen solid[4].
-
Pumping: Open the flask to the high-vacuum manifold of the Schlenk line for 3–5 minutes to evacuate the headspace.
-
Thawing: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe gas bubbles escaping the liquid as trapped O2 is released.
-
Cycling: Repeat steps 1–3 for a total of three cycles.
-
Validation Step: During the thawing phase of the third cycle, no gas bubbles should be visible . The cessation of bubbling is your self-validating confirmation that dissolved oxygen has been completely removed. Backfill with Argon.
Troubleshooting Guide
Decision tree for troubleshooting rapid oxidation during synthesis.
Symptom 1: The reaction mixture turns black immediately upon the addition of a transition metal catalyst (e.g., Cu, Co).
-
Causality: Transition metals like Cu(II) or Co(III) can complex with N-phenyl-o-phenylenediamine and act as single-electron oxidants, rapidly accelerating its degradation into azaacenes if even trace oxygen is present[6].
-
Resolution: Ensure your catalyst is added last, strictly under an Argon counter-flow. If using a redox-active metal catalyst, verify that the oxidation state of the metal is appropriate for your specific catalytic cycle and that atmospheric oxygen is rigorously excluded unless intentionally used as a terminal oxidant under controlled conditions[7].
Symptom 2: The reaction stalls at 30-40% conversion, and TLC shows a highly fluorescent baseline spot.
-
Causality: The starting material is being consumed by a competing side-reaction—specifically, oxidative polymerization. The highly fluorescent baseline spot is indicative of polymerized azaacene/phenazine byproducts[2].
-
Resolution: Your inert atmosphere has been compromised mid-reaction. Check all greased joints on your Schlenk apparatus. Re-grease ground glass joints using high-vacuum silicone grease. Ensure that your Argon balloon or line maintains positive pressure throughout the entire reflux or heating cycle.
References
-
Bera, P., et al. "Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N-Containing Dyes." The Journal of Organic Chemistry, American Chemical Society, 2012. Available at: [Link]
-
Andros, A., et al. "An Illustrated Guide to Schlenk Line Techniques." Schlenk Line Survival Guide, 2023. Available at:[Link]
-
Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds." WD Files, 2008. Available at: [Link]
-
MDPI. "Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles." MDPI, 2022. Available at:[Link]
-
MDPI. "Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis." MDPI, 2022. Available at:[Link]
-
Royal Society of Chemistry. "Aerobic Oxidative Synthesis of Benzimidazoles from Arylamines and o-Phenylenediamines via Flavin Photocatalysis." RSC, 2024. Available at: [Link]
Sources
Technical Support Center: Isolation and Purification of 1-N-Phenylbenzene-1,2-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when isolating 1-N-phenylbenzene-1,2-diamine (also known as 2-aminodiphenylamine or N-phenyl-o-phenylenediamine, CAS 534-85-0). Whether you are synthesizing this diamine via the reduction of 2-nitrodiphenylamine or through the Buchwald-Hartwig cross-coupling of o-phenylenediamine (OPD), unreacted starting materials and catalyst poisoning can severely compromise your downstream applications (e.g., benzimidazole synthesis).
This guide provides field-proven troubleshooting strategies, grounded in the physicochemical realities of the molecules involved, to help you design self-validating purification workflows.
Quantitative Data: Physicochemical Properties
To design an effective separation strategy, we must first analyze the thermodynamic and chromatographic differences between the target product and common impurities.
Table 1: Physicochemical Properties of Reaction Components
| Compound | Role | pKa (Conjugate Acid) | Water Solubility | Chromatographic Behavior (Rf)* |
| 1-N-Phenylbenzene-1,2-diamine | Target Product | ~4.45 | Insoluble | ~0.40 |
| o-Phenylenediamine (OPD) | Starting Material | 4.57, 0.80 | 39.3 g/L (at 20°C) | < 0.10 |
| 2-Nitrodiphenylamine | Starting Material | < 0 (Non-basic) | < 1 mg/mL | > 0.70 |
| Aniline | Starting Material | 4.60 | 36.0 g/L | ~0.30 |
*Rf values are estimated for a Hexane:Ethyl Acetate (3:1 v/v) mobile phase on normal-phase silica gel.
Troubleshooting Guides & FAQs
Q1: My reduction of 2-nitrodiphenylamine stalled. How do I separate the newly formed 1-N-phenylbenzene-1,2-diamine from the unreacted nitro precursor without using chromatography?
Answer : You can achieve this using a targeted acid-base liquid-liquid extraction.
-
The Causality : The success of this separation relies on the vast difference in basicity between the two molecules. The nitro group in 2-nitrodiphenylamine is highly electron-withdrawing, which delocalizes the lone pair on the secondary amine, rendering the molecule essentially non-basic (pKa < 0) ()[1]. In contrast, the reduction product, 1-N-phenylbenzene-1,2-diamine, possesses a newly formed primary aniline group with a pKa of approximately 4.45 ()[2]. By lowering the pH to ~1-2 using 1M HCl, you selectively protonate the target product, driving it into the aqueous phase as a water-soluble hydrochloride salt. The non-basic nitro precursor remains trapped in the organic phase.
Q2: Following a cross-coupling between o-phenylenediamine (OPD) and a phenyl halide, I have residual OPD. How can I remove it effectively?
Answer : Normal-phase silica gel column chromatography is the most reliable method for this separation, utilizing a Hexane/Ethyl Acetate (3:1 v/v) eluent system ()[3].
-
The Causality : OPD contains two primary amines, making it a highly polar, hydrogen-bond-donating molecule that binds aggressively to the silanol groups of the stationary phase (Rf < 0.1). 1-N-phenylbenzene-1,2-diamine, however, has one primary and one secondary amine. The secondary amine is shielded by a bulky, electron-rich phenyl ring. This steric hindrance and increased lipophilicity drastically reduce its affinity for silica, allowing it to elute significantly faster (Rf ~0.4). Furthermore, OPD is highly water-soluble (~39.3 g/L) compared to the insoluble target product ()[4], meaning a preliminary aqueous wash can remove the bulk of the OPD before chromatography.
Q3: My product is contaminated with copper catalyst from an Ullmann-type condensation. How do I clear the metal residue?
Answer : Wash the organic phase with an aqueous EDTA or ammonium hydroxide solution.
-
The Causality : Copper complexes often co-elute or coordinate strongly with the 1,2-diamine moiety of your product ()[5]. Washing the organic phase with a strong chelating agent like EDTA or aqueous ammonia forces the formation of highly stable, water-soluble copper chelates (e.g.,
). This thermodynamically favorable chelation breaks the product-metal coordination, partitioning the metal safely into the aqueous waste.
Experimental Protocols & Workflows
Protocol 1: Liquid-Liquid Acid-Base Extraction (Separation from 2-Nitrodiphenylamine)
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL per gram of crude).
-
Acidic Extraction : Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl.
-
Phase Separation : Shake vigorously and vent. Allow the layers to separate. The target product will protonate and migrate to the lower aqueous layer.
-
Organic Wash : Wash the aqueous layer with a fresh portion of Ethyl Acetate to remove trace organic impurities.
-
Basification : Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M aqueous NaOH while stirring until the pH reaches >8.
-
Validation Check: The solution will become cloudy as the free base precipitates. If the solution remains clear, the product may have been lost in the initial organic wash, indicating the HCl concentration was too low.
-
-
Final Extraction : Extract the basified aqueous layer twice with fresh Ethyl Acetate.
-
Recovery : Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow for acid-base extraction separating basic amines from non-basic impurities.
Protocol 2: Silica Gel Column Chromatography (Separation from OPD)
-
Column Preparation : Pack a glass chromatography column with normal-phase silica gel (230-400 mesh) using a slurry of Hexane.
-
Sample Loading : Dissolve the crude mixture in a minimal amount of a 3:1 (v/v) Hexane/Ethyl Acetate mixture. If solubility is poor, perform a dry load by adsorbing the mixture onto a small amount of silica gel and evaporating the solvent.
-
Elution : Elute the column using a mobile phase of Hexane:Ethyl Acetate (3:1 v/v).
-
Fraction Collection : Collect fractions and monitor via Thin Layer Chromatography (TLC) using UV light (254 nm).
-
Validation Check: The target product will appear as a distinct spot (Rf ~0.4). If the spot streaks, the silica may be overloaded or the amines are tailing; adding 1% triethylamine to the eluent can resolve this.
-
-
Recovery : Pool the middle fractions containing the pure product and concentrate via rotary evaporation.
Silica gel chromatography workflow separating diamines based on relative polarity.
References
-
PubChem: 2-Nitrodiphenylamine (CID 8407) . Source: National Center for Biotechnology Information. URL:[Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles . Source: MDPI Crystals (2022). URL:[Link]
-
PubChem: o-Phenylenediamine (CID 7243) . Source: National Center for Biotechnology Information. URL:[Link]
-
Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde . Source: The Journal of Organic Chemistry, ACS Publications (2023). URL:[Link]
Sources
minimizing side reactions in the condensation of diamines with ketones
Topic: Minimizing Side Reactions in Schiff Base Formation & Macrocyclization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Introduction: The Kinetic vs. Thermodynamic Battlefield
Welcome to the Technical Support Center. You are likely here because your condensation reaction yielded a polymer sludge, recovered starting material, or a mixture of aldol side-products rather than your desired imine or macrocycle.
The condensation of diamines with ketones is deceptively simple in theory but treacherous in practice. You are fighting a war on two fronts:
-
Thermodynamics: The reaction produces water. If not removed, the equilibrium shifts back to hydrolysis.[1]
-
Kinetics: Intermolecular reactions (polymerization) often outcompete intramolecular reactions (cyclization), and ketone self-condensation (Aldol) competes with amine attack.
This guide provides the protocols to manipulate these variables in your favor.
Module 1: Mechanistic Diagnostic (The "Why")[2]
To fix the reaction, you must visualize the competing pathways. The diagram below illustrates the "danger zones" where your yield is lost.
Pathway Analysis: Reaction Network
Figure 1: The reaction landscape. Green represents the target pathway; Red indicates failure modes. Note that water is the primary switch for reversibility.
Module 2: Troubleshooting Workflow
Use this diagnostic table to identify the root cause of your failure based on the physical appearance of your reaction mixture.
| Symptom | Probable Root Cause | Technical Resolution |
| No Reaction (Starting Material Recovered) | Equilibrium Stagnation: Water is not being removed efficiently, or the ketone is sterically hindered. | Switch Drying Method: Move from molecular sieves to chemical scavengers like |
| Insoluble "Gunk" or Sludge | Polymerization: Intermolecular reaction occurred instead of intramolecular cyclization. | High Dilution Principle: You exceeded the critical concentration. Use a syringe pump for slow addition (see Protocol A). |
| Brown/Tar Impurities | Aldol Condensation: The ketone reacted with itself before the amine could attack. | Acidity Tuning: Your catalyst is too strong or the wrong type. Switch from mineral acid to weak organic acid (Acetic) or buffer the pH to 4-5. |
| Low Yield (Wet Product) | Hydrolysis during Workup: The imine hydrolyzed back to ketone/amine during purification. | Neutralization: Ensure all acid catalyst is neutralized before adding water. Use rapid, cold workups or non-aqueous purification (crystallization). |
Module 3: Frequently Asked Questions (FAQs)
Q1: Why is my ketone reacting with itself (Aldol) instead of the amine?
A: Ketones with
-
The Fix: Increase the nucleophilicity of the amine relative to the enol of the ketone.
-
Pro Tip: Use Titanium Tetrachloride (
) . It acts as a dual-agent: it scavenges water (driving equilibrium) and coordinates to the ketone, activating it specifically for amine attack while suppressing aldol pathways [1].
Q2: How does the "High Dilution Principle" actually work?
A: It is a game of probability.
-
Intramolecular reaction (Cyclization): Rate depends on the concentration of one molecule (First-order).
-
Intermolecular reaction (Polymerization): Rate depends on the concentration of two molecules colliding (Second-order).
-
The Logic: By keeping the instantaneous concentration of reactants extremely low (
M), you statistically favor the first-order reaction (cyclization) over the second-order reaction (polymerization) [2].
Q3: When should I use a Metal Template?
A: Use a template when forming macrocycles (e.g., tetraaza rings). Metal ions (Ni(II), Cu(II), Zn(II)) act as a "mold," holding the diamine and ketone in the correct geometry to react. This is called the Kinetic Template Effect . Without the metal, the entropy cost of bringing the ends together is often too high, leading to polymerization [3].
Module 4: Standard Operating Procedures (Protocols)
Protocol A: High-Dilution Synthesis (For Macrocyclization)
Best for: Preventing polymerization in ring-closing reactions.
-
Setup: 3-neck round bottom flask (RBF) with a reflux condenser and two high-precision syringe pumps.
-
Solvent: Large volume of dry solvent (e.g., 1L Toluene or Methanol) in the RBF. Heat to reflux.[1]
-
Feed Preparation:
-
Syringe A: Diamine dissolved in 50 mL solvent.
-
Syringe B: Ketone dissolved in 50 mL solvent.
-
-
Execution: Simultaneously add both solutions dropwise into the refluxing solvent over 8–12 hours .
-
Rationale: This ensures the "steady-state" concentration of unreacted monomers remains near zero, forcing the cyclization pathway.
Protocol B: Mediated Condensation
Best for: Sterically hindered ketones or suppressing aldol side-reactions.
WARNING:
-
Preparation: Dissolve Diamine (1.0 eq) and Base (Triethylamine, 3-4 eq) in dry THF or DCM under Argon. Cool to 0°C .[2]
-
Activation: Add
(0.6 - 1.0 eq) dropwise. A precipitate ( / amine complex) may form. -
Addition: Add the Ketone (1.0 eq) slowly.
-
Reaction: Allow to warm to room temperature (or reflux if stubborn) for 2-6 hours.
-
Workup: Quench carefully with saturated
. Filter the resulting titanium dioxide solid through Celite. The filtrate contains your pure imine. -
Mechanism:
scavenges the water immediately as , driving the reaction to completion irreversibly [4].
Protocol C: Template-Assisted Synthesis
Best for: Schiff base macrocycles (Curtis Reaction).
-
Complexation: Dissolve metal salt (e.g.,
) in Ethanol. Add Diamine (2.0 eq). The solution will change color (complex formation). -
Condensation: Add Ketone (2.0 - 4.0 eq) and heat to reflux.
-
Observation: The product often precipitates as a stable metal-macrocycle complex.
-
Post-Processing: To remove the metal (demetallation), treat the complex with strong acid (HCl) or cyanide (
), depending on the stability constant of the complex.
Decision Logic: Which Protocol?
Figure 2: Decision matrix for selecting the optimal experimental protocol.
References
-
Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine synthesis using titanium tetrachloride.[3] The Journal of Organic Chemistry, 32(10), 3246-3249. Link
-
Rossa, L., & Vögtle, F. (1983).[4] Synthesis of medio-and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1-86.[4] Link
-
Busch, D. H. (1964). The significance of complexes of macrocyclic ligands and their synthesis by ligand reactions. Record of Chemical Progress, 25, 107. (Foundational text on Template Effects). See also: Chemical Reviews (2015) on Template-Induced Preorganization. Link
-
Cukurovali, A., et al. (2006). TiCl4 mediated synthesis of some new Schiff bases. Journal of Heterocyclic Chemistry. (Modern application of TiCl4 method).[5]
Sources
Technical Support Center: Storage Stability of 2-Aminodiphenylamine Hydrochloride Aqueous Solutions
Welcome to the Technical Support Center for 2-Aminodiphenylamine Hydrochloride (2-ADPA HCl) . As a highly reactive organic building block used in electrochemical synthesis, advanced materials, and colorimetric sensors[1], 2-ADPA HCl presents unique handling challenges.
This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind degradation, providing self-validating protocols to ensure the scientific integrity of your experiments.
Executive Summary: The Causality of Degradation
To stabilize a compound, you must first understand why it degrades. 2-ADPA HCl (CAS 534-85-0) features an electron-rich diarylamine core with a primary amine group in the ortho position[1]. While this structure makes it a valuable precursor, it also makes it highly susceptible to auto-oxidation and photo-oxidation [2][3].
When exposed to dissolved oxygen or UV/visible light in an aqueous environment, 2-ADPA oxidizes into a highly reactive radical cation intermediate. Because of the ortho arrangement of the amine groups, this intermediate rapidly undergoes N-C5 coupling and intramolecular cyclization[4]. This cascade results in the formation of phenazine-like units and insoluble, nonconducting oligomers[4][5]. Therefore, stabilizing 2-ADPA HCl is an exercise in systematically eliminating the thermodynamic triggers—oxygen, light, and thermal energy—that drive this oxidative polymerization.
Troubleshooting Guide & FAQs
Q1: Why does my 2-ADPA HCl solution turn brown or dark purple within hours of preparation? Cause: Auto-oxidation driven by dissolved oxygen. The color change is the visual manifestation of the radical cation intermediate cyclizing into conjugated phenazine derivatives[5]. Solution: You must degas your aqueous solvent prior to adding the API. Sparging the solvent with an inert gas (Argon preferred) displaces dissolved oxygen, effectively halting the first step of the oxidation cascade.
Q2: I am observing baseline drift and inconsistent signals during cyclic voltammetry. What is happening? Cause: Photo-oxidation. 2-ADPA HCl is highly photosensitive[1]. Ambient laboratory lighting provides enough energy to accelerate the generation of reactive intermediates, altering the concentration of the pure monomer during your experiment. Solution: Conduct all preparations in amber glassware. If using a transparent electrochemical cell, wrap the exterior in aluminum foil during equilibration and measurement.
Q3: Why is there a fine, dark precipitate at the bottom of my storage flask after a few days? Cause: Formation of insoluble nonconducting oligomers. While the monomeric 2-ADPA HCl salt is water-soluble, its polymeric oxidation products are highly hydrophobic and precipitate out of solution[4]. Solution: Store solutions at 4°C under an Argon headspace[3]. If long-term aqueous stability is required for your assay, consider supramolecular complexation. Research has shown that encapsulating 2-ADPA in β-cyclodextrin shields the phenylimine moiety, sterically hindering the N-C5 coupling pathway without altering the primary amine's reactivity[6].
Self-Validating Protocol: Preparation of Ultra-Stable 2-ADPA HCl Solutions
To ensure absolute trustworthiness in your assays, follow this self-validating workflow. Every step includes a validation metric so you can prove the integrity of your solution before proceeding with your experiment.
Step 1: Solvent Deoxygenation
-
Action: Boil ultrapure water (18.2 MΩ·cm) for 5 minutes, then cool to room temperature while continuously sparging with Argon gas for 30 minutes. Note: Argon is heavier than Nitrogen and forms a superior protective blanket over the liquid.
-
Validation: Use a Dissolved Oxygen (DO) probe. Do not proceed until DO is < 0.5 mg/L.
Step 2: API Dissolution under Inert Atmosphere
-
Action: Weigh 2-ADPA HCl into an amber glass vial[1]. Purge the vial with Argon for 2 minutes. Inject the deoxygenated water through a septum into the vial. Gently swirl to dissolve; avoid vigorous vortexing which can introduce microbubbles.
-
Validation: Visually inspect the solution. It should be completely clear and colorless to pale yellow.
Step 3: Supramolecular Complexation (Optional for Extended Assays)
-
Action: For assays requiring prolonged aqueous exposure, add an equimolar amount of β-cyclodextrin to the solution. The hydrophobic cavity will encapsulate the core of the 2-ADPA molecule, drastically improving its hydrolytic and oxidative stability[6].
Step 4: Spectroscopic Validation
-
Action: Take a 1 mL aliquot and perform a quick UV-Vis scan (300–600 nm).
-
Validation: Pure 2-ADPA HCl absorbs in the UV region. The baseline between 400 nm and 600 nm must be completely flat. Any emerging peak in the visible region indicates the onset of phenazine formation[5].
Quantitative Data Table: Degradation Factors & Mitigation Strategies
| Environmental Factor | Mechanistic Impact on 2-ADPA HCl | Required Mitigation Strategy | Validation Metric |
| Dissolved Oxygen | Acts as the primary electron acceptor, driving the formation of radical cations[4]. | Argon sparging of solvent; store under inert headspace. | DO meter reading < 0.5 mg/L. |
| UV/Visible Light | Provides activation energy for photo-oxidation and radical generation[1]. | Use amber glassware and foil-wrapped experimental cells. | Flat UV-Vis baseline at 400-600 nm. |
| Temperature | Accelerates the kinetics of N-C5 coupling and subsequent oligomerization[3]. | Store prepared solutions at 2°C to 8°C (Refrigeration). | Absence of dark precipitate over 72h. |
| pH Fluctuations | Deprotonation of the amine groups increases nucleophilicity, speeding up dimerization[6]. | Use buffered aqueous solutions (e.g., phosphate buffer) if applicable. | Stable pH meter reading (±0.1 units). |
Mechanistic Pathway Diagram
The following diagram illustrates the logical relationship between environmental triggers, the chemical degradation pathway of 2-ADPA HCl, and the precise points where our mitigation strategies intervene.
Caption: Mechanistic pathway of 2-ADPA HCl oxidative degradation and targeted stabilization interventions.
References
-
Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. Macromolecules, American Chemical Society (2008).[5] URL:[Link]
-
Chemical Oxidative Polymerization of Aminodiphenylamines. ResearchGate / Synthetic Metals (2025/2006).[4] URL:[Link]
-
pH-Sensitive Supramolecular Assemblies of β-Cyclodextrin and 2-Aminodiphenylamine in Water Medium: Structure, Solubility and Stability. Roik, N., & Belyakova, L. Journal of Solution Chemistry (2016).[6] URL:[Link]
Sources
Validation & Comparative
Advanced Spectroscopic Characterization: 1-N-Phenylbenzene-1,2-diamine Hydrochloride vs. Structural Analogs
Topic: 1H NMR Spectrum Analysis of 1-N-Phenylbenzene-1,2-diamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-N-phenylbenzene-1,2-diamine hydrochloride (also known as 2-aminodiphenylamine hydrochloride) is a critical intermediate in the synthesis of heterocyclic dyes, pharmaceuticals, and antioxidants. Its structural integrity is defined by the ortho relationship between the primary amine (
In synthetic workflows, distinguishing this compound from its free base form and its regioisomers (specifically the para-isomer, N-phenyl-p-phenylenediamine) is paramount. This guide provides a definitive spectroscopic analysis, contrasting the target molecule's 1H NMR signature against these alternatives to establish a self-validating identification protocol.
Molecular Architecture & Theoretical Shifts
Understanding the protonation site is crucial for interpreting the salt spectrum.
-
Basicity: The primary amine (
, pKa 4.6) is significantly more basic than the diarylamine nitrogen ( , pKa 0.8). -
Salt Formation: In the monohydrochloride form, protonation occurs exclusively at the primary amine, converting it to an ammonium group (
). -
Electronic Effect: This creates a strong electron-withdrawing inductive effect (
), causing a distinct downfield shift (deshielding) of the aromatic protons on the central ring, particularly those ortho and para to the ammonium group.
Structural Visualization
The molecule consists of two aromatic rings:
-
Ring A (Central): 1,2-disubstituted benzene ring. Contains 4 non-equivalent protons.[1]
-
Ring B (Pendant): Monosubstituted phenyl ring. Contains 3 sets of protons (ortho, meta, para).[2]
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data comparable to the values in this guide, follow this optimized workflow.
Step 1: Solvent Selection (Critical)
-
Target (HCl Salt): Must use DMSO-d6 .
-
Reasoning: Hydrochloride salts are often insoluble in
. DMSO-d6 solubilizes the ionic lattice and prevents rapid exchange of the labile ammonium protons, allowing the signal to be observed as a broad singlet.
-
-
Alternative (Free Base): Can use
or DMSO-d6.-
Note: Using DMSO-d6 for both allows for a direct overlay comparison without solvent-induced shift errors.
-
Step 2: Sample Preparation
-
Weigh 5–10 mg of the analyte into a clean vial.
-
Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).
-
Sonicate for 30 seconds to ensure complete dissolution. Cloudiness indicates incomplete solvation and will result in broad, unresolved peaks.
Step 3: Acquisition Parameters
-
Frequency: 400 MHz or higher (recommended for resolving the aromatic multiplet region).
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (Free Base) to 64 (Salt). Salts often have lower molar concentrations due to higher molecular weight and viscosity effects.
-
Spectral Width: -2 to 14 ppm (to capture downfield ammonium protons).
Comparative Analysis: Target vs. Alternatives
Comparison 1: Hydrochloride Salt vs. Free Base
The most common analytical challenge is verifying complete protonation or detecting free base impurities.
| Feature | Free Base (2-aminodiphenylamine) | Target Salt (HCl Form) | Diagnostic Value |
| Solvent | DMSO-d6 | ||
| Primary Amine | High: The shift from ~3.7 to ~9.5 is the primary indicator of salt formation. | ||
| Secondary Amine | Medium: Downfield shift due to proximity to the cationic center. | ||
| Aromatic Region | High: The salt spectrum expands the aromatic region due to the electron-withdrawing |
Note: Chemical shifts for the free base are sourced from experimental data in
Comparison 2: Ortho- vs. Para-Isomer
The para-isomer (N-phenyl-p-phenylenediamine) is a common structural analog. Distinguishing them relies on symmetry and splitting patterns .[2]
| Feature | Target (Ortho-Isomer) | Alternative (Para-Isomer) | Mechanistic Explanation |
| Symmetry | Asymmetric (Cs) | Pseudo-Symmetric ( | The ortho substitution breaks the symmetry of the central ring completely. |
| Central Ring Splitting | ABCD System (Complex) | AA'BB' System (Distinct) | The ortho isomer has 4 distinct protons on the central ring, creating a complex multiplet. The para isomer shows two distinct doublets (roofing effect) for the central ring. |
| Shielding Pattern | Mixed shielding/deshielding | Clear separation | In the para isomer, protons ortho to the amine are clearly separated from protons ortho to the phenyl-amine. |
Detailed Spectral Assignment (Target Molecule)
Compound: 1-N-phenylbenzene-1,2-diamine Hydrochloride
Solvent: DMSO-d6
Reference: TMS (
Region A: Labile Protons (Exchangeable)
-
9.5 – 10.2 ppm (Broad Singlet, 3H): Ammonium protons (
). This signal is characteristic of the salt. It disappears upon shake. -
7.8 – 8.2 ppm (Singlet/Broad, 1H): Secondary amine proton (
). Shifted downfield relative to the free base due to the inductive effect of the adjacent cation.
Region B: Aromatic Protons (6.8 – 7.5 ppm)
The aromatic region integrates to 9 protons total.
-
Central Ring (4H):
-
The proton ortho to the
group is the most deshielded ( ~7.3–7.5 ppm). -
The proton ortho to the
group is shielded by the electron-donating nitrogen lone pair ( ~6.9–7.1 ppm). -
Result: A complex set of overlapping multiplets.
-
-
Phenyl Ring (5H):
-
Typically appears as a multiplet at
7.1 – 7.3 ppm. -
Often overlaps with the central ring protons.
-
Diagnostic Check: If you observe two clear doublets (resembling a "quartet" shape) in the aromatic region with integration of 2H each, you likely have the Para-isomer , not the Ortho-target.
Visualization: Identification Workflow
The following diagram illustrates the logical decision tree for verifying the identity of the hydrochloride salt using NMR data.
Caption: Decision tree for the spectroscopic validation of 1-N-phenylbenzene-1,2-diamine hydrochloride, distinguishing it from free base and isomeric impurities.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of N-Phenyl-o-phenylenediamine (No. 2884). Retrieved from [Link]
Sources
High-Resolution Purity Determination of 2-Aminodiphenylamine Hydrochloride: An Analytical Comparison Guide
Ensuring the purity of 2-aminodiphenylamine (2-ADPA) and its hydrochloride salt is a critical quality control step in the synthesis of pharmaceuticals, dyes, and complex polymers like phenazines1[1]. Because 2-ADPA HCl is a highly polar, thermally labile diamine salt, selecting the correct analytical technique is paramount.
This guide objectively compares available analytical methodologies and provides a field-proven, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to overcome the specific chromatographic challenges associated with aniline derivatives.
Methodological Comparison: Why RP-HPLC?
When evaluating the purity of 2-ADPA HCl, scientists must account for its salt form, its susceptibility to oxidation, and the potential presence of structurally similar synthetic precursors (e.g., o-phenylenediamine) or isomers (e.g., 4-ADPA).
As outlined in the 2[2], while spectroscopic methods offer structural confirmation, RP-HPLC stands as the premier technique for trace impurity quantification.
Table 1: Performance Comparison of Analytical Techniques for 2-ADPA HCl
| Analytical Technique | Resolution of Isomers | Trace Impurity Sensitivity | Suitability for HCl Salts | Thermal Degradation Risk |
| RP-HPLC (UV) | Excellent | High (<0.05%) | Ideal (Analyzed as cation) | None |
| GC-MS | Good | High | Poor (Requires free base) | High (Thermally labile) |
| NMR Spectroscopy | Poor for complex mixtures | Low (>1.0%) | Good | None |
| Titrimetry | None (Bulk assay only) | None | Good | None |
Causality of Choice: Gas Chromatography (GC) often requires high injection port temperatures, which can degrade 2-ADPA or induce unwanted gas-phase fragmentation[1]. Furthermore, analyzing the hydrochloride salt directly via GC leads to poor volatility and peak shape unless derivatized. RP-HPLC operates at ambient or near-ambient temperatures and natively handles aqueous-soluble salts, making it the most robust choice.
Mechanistic Rationale for RP-HPLC Design
The primary chromatographic challenge with 2-ADPA HCl is the presence of two amine groups. At a neutral pH, these amines exist in a partial free-base equilibrium and will interact heavily with unendcapped, acidic silanol groups on the silica backbone of a C18 column. This secondary interaction causes severe peak tailing and compromises the resolution of closely eluting impurities.
To engineer a self-validating and robust system, we must control the mobile phase pH. By utilizing 0.1% Orthophosphoric acid (OPA) , we drop the pH below 3.0. This achieves a dual mechanistic effect:
-
It ensures the complete protonation of 2-ADPA, locking it into a single, predictable cationic state.
-
It protonates (masks) the residual silanols on the stationary phase, eliminating secondary ion-exchange interactions[2].
Fig 2. Causality of mobile phase pH on 2-ADPA chromatographic behavior.
Experimental Protocol: Step-by-Step Methodology
This protocol synthesizes the gradient approach recommended for 2-ADPA[2] with the optimal detection parameters established in3[3].
Phase 1: Reagent & System Preparation
-
Mobile Phase A: Add 1.0 mL of 85% Orthophosphoric acid (OPA) to 1000 mL of HPLC-grade water. Mix thoroughly and vacuum filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Column: C18 analytical column (250 mm x 4.6 mm, 5 µm particle size). Maintain at 30°C.
Phase 2: Sample Preparation
Accurate weighing is critical to establish the self-validating response factor.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of high-purity 2-ADPA reference standard. Dissolve in 100 mL of Diluent[2].
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized 2-ADPA HCl sample. Dissolve in 25 mL of Diluent. Sonicate for 5 minutes to ensure complete dissolution of the salt[2].
Phase 3: Chromatographic Execution
Set the UV detector to 282 nm . While 220 nm captures generic aromatic absorbance, 282 nm provides superior specificity for the diphenylamine conjugated backbone, minimizing baseline drift from the organic gradient[3].
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 5.0 | 70 | 30 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 17.0 | 20 | 80 | 1.0 |
| 18.0 | 70 | 30 | 1.0 |
| 25.0 | 70 | 30 | 1.0 |
Causality of the Gradient: The initial hold at 30% B ensures polar impurities (like unreacted o-phenylenediamine) are adequately retained and resolved. The ramp to 80% B forces the elution of highly hydrophobic by-products, such as phenazine derivatives, preventing column fouling.
System Suitability & Self-Validation
A protocol is only as reliable as its internal controls. Before analyzing the sample, the system must pass the following self-validating gates:
-
Blank Verification: Inject 10 µL of Diluent. Criteria: No interfering peaks at the retention time of 2-ADPA. This validates that the solvent and system are free of carryover.
-
Precision: Inject the Standard Solution (0.1 mg/mL) in five replicates. Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%. This validates injection consistency.
-
Peak Symmetry: Evaluate the 2-ADPA peak from the standard injections. Criteria: Tailing Factor (Tf) ≤ 1.5. This validates that the acidic mobile phase is successfully masking the column silanols.
Fig 1. Self-validating HPLC analytical workflow for 2-ADPA HCl.
References
- Google Patents.
-
MDPI. "Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine". [Link]
Sources
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Guide to 1-N-phenylbenzene-1,2-diamine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of aromatic compounds, a comprehensive understanding of their mass spectral fragmentation is indispensable for unequivocal structural confirmation and the development of robust analytical methodologies. This guide presents an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-N-phenylbenzene-1,2-diamine, also known as N-phenyl-o-phenylenediamine. By integrating fundamental principles of mass spectrometry with comparative data from related structures, this document serves as a practical reference for the interpretation of its mass spectrum.
Molecular Structure and Ionization
1-N-phenylbenzene-1,2-diamine (C₁₂H₁₂N₂) possesses a molecular weight of 184.24 g/mol [1][2][3]. The structure features a phenyl group and an amino group attached to the nitrogen of an o-phenylenediamine core. This arrangement of aromatic rings and amine functionalities dictates its behavior upon electron ionization.
Molecular Structure of 1-N-phenylbenzene-1,2-diamine
Caption: Chemical structure of 1-N-phenylbenzene-1,2-diamine.
Upon electron ionization, a high-energy electron collides with the molecule, ejecting one of its electrons to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 184. The stability of the aromatic systems generally leads to a prominent molecular ion peak, a common feature for aromatic amines[4][5].
Proposed Fragmentation Pathways
The fragmentation of the 1-N-phenylbenzene-1,2-diamine molecular ion is anticipated to proceed through several key pathways, driven by the presence of the amine groups and the stability of the resulting fragments. Aromatic amines are known to undergo characteristic losses, such as the loss of a hydrogen atom and hydrogen cyanide (HCN)[4][6].
A primary fragmentation event is the loss of a hydrogen radical (H•) from one of the amine groups to form a stable, even-electron ion at m/z 183. This [M-1]⁺ ion is often a significant peak in the mass spectra of amines[4].
Further fragmentation can occur through two principal routes:
-
Route A: Cleavage of the C-N bond between the two aromatic rings. This can lead to the formation of a phenylaminyl radical and a charged o-phenylenediamine species, or a charged phenylaminyl species and a neutral o-phenylenediamine radical.
-
Route B: Ring rearrangements and subsequent eliminations. Aromatic amines are known to undergo complex rearrangements, often leading to the expulsion of small neutral molecules like HCN[4].
The following diagram illustrates the proposed major fragmentation pathways for 1-N-phenylbenzene-1,2-diamine.
Proposed Fragmentation Pathways
Caption: Proposed EI mass spectrometry fragmentation pathways for 1-N-phenylbenzene-1,2-diamine.
Analysis of Key Fragment Ions
Based on general fragmentation principles for aromatic amines and the available mass spectrum from the NIST WebBook[7], the following key fragment ions are expected and observed:
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen radical from an amine group ([M-H]⁺). |
| 168 | [C₁₁H₁₀N₂]⁺• | Loss of a methyl radical, likely following rearrangement. |
| 155 | [C₁₁H₉N]⁺• | Loss of HCN from the [M-H]⁺ ion. |
| 93 | [C₆H₇N]⁺• | Ion resulting from the cleavage of the C-N bond between the rings. |
| 92 | [C₆H₆N]⁺ | Further loss of a hydrogen atom from the m/z 93 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
| 65 | [C₅H₅]⁺ | Loss of acetylene from the phenyl cation. |
The presence of a strong molecular ion peak at m/z 184 and a significant [M-H]⁺ peak at m/z 183 are characteristic of aromatic amines, indicating the stability of the parent ion and the initial fragment[4][5]. The fragment at m/z 93 likely corresponds to the aniline radical cation, formed by the cleavage of the bond connecting the two rings. The subsequent loss of a hydrogen atom to form the ion at m/z 92 is also a plausible event. The loss of HCN, a hallmark of aniline fragmentation, from the [M-H]⁺ ion would lead to the fragment at m/z 155[4].
Comparative Fragmentation Analysis
To better understand the fragmentation of 1-N-phenylbenzene-1,2-diamine, it is instructive to compare its expected fragmentation to that of its simpler constituents: aniline and o-phenylenediamine.
-
Aniline (C₆H₅NH₂): The mass spectrum of aniline is dominated by the molecular ion (m/z 93) and the [M-H]⁺ ion (m/z 92). A characteristic fragmentation is the loss of HCN to produce an ion at m/z 66. The presence of fragments at m/z 93 and 92 in the spectrum of 1-N-phenylbenzene-1,2-diamine suggests that a portion of the molecule behaves like aniline upon fragmentation.
-
o-Phenylenediamine (C₆H₄(NH₂)₂): The mass spectrum of o-phenylenediamine shows a strong molecular ion at m/z 108[8]. Fragmentation proceeds through the loss of H• (m/z 107) and subsequent loss of HCN to yield an ion at m/z 80. The fragmentation of 1-N-phenylbenzene-1,2-diamine is more complex due to the additional phenyl group, which introduces alternative fragmentation pathways.
The fragmentation pattern of 1-N-phenylbenzene-1,2-diamine can therefore be viewed as a composite of the behaviors of these two fundamental structures, with additional complexity arising from the interaction between the two moieties.
Experimental Protocol: Acquiring the Mass Spectrum
For the acquisition of a high-quality electron ionization mass spectrum of 1-N-phenylbenzene-1,2-diamine, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the compound's volatility.
Experimental Workflow for GC-MS Analysis
Caption: Step-by-step workflow for GC-MS analysis of 1-N-phenylbenzene-1,2-diamine.
Instrumentation:
-
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped at 15°C/min to 300°C and held for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
This detailed guide provides a robust framework for understanding, predicting, and experimentally verifying the mass spectral fragmentation of 1-N-phenylbenzene-1,2-diamine. By combining theoretical principles with comparative analysis and a clear experimental protocol, researchers can confidently identify this compound and its analogues in complex matrices.
References
-
SpectraBase. N-phenyl-p-phenylenediamine - Optional[MS (GC)] - Spectrum. [Link]
-
Stenutz, R. N-phenylbenzene-1,2-diamine. [Link]
-
PubChem. N-Phenyl-p-phenylenediamine. [Link]
-
Synthonix. N1-Phenylbenzene-1,2-diamine. [Link]
-
NIST. 1,2-Benzenediamine, N-phenyl-. [Link]
-
SpectraBase. N-phenyl-o-phenylenediamine - Optional[FTIR] - Spectrum. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
ECHIMICA. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. N-Phenyl-o-phenylenediamine. [Link]
-
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
NIST. 1,2-Benzenediamine. [Link]
-
ACS Publications. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. [Link]
Sources
- 1. Synthonix, Inc > 534-85-0 | N1-Phenylbenzene-1,2-diamine [synthonix.com]
- 2. chemscene.com [chemscene.com]
- 3. N-Phenyl-o-phenylenediamine 98 534-85-0 [sigmaaldrich.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 1,2-Benzenediamine, N-phenyl- [webbook.nist.gov]
- 8. 1,2-Benzenediamine [webbook.nist.gov]
Comparative Guide: Antioxidant Activity of N-Phenyl-1,2-diamine vs. N-Phenyl-1,4-diamine
The following technical guide compares the antioxidant activity of N-phenyl-1,2-diamine (ortho-isomer) and N-phenyl-1,4-diamine (para-isomer).
Executive Summary
In the context of radical scavenging and industrial antioxidant applications, N-phenyl-1,4-diamine (p-PD) significantly outperforms N-phenyl-1,2-diamine (o-PD) .
-
Primary Driver: The para-isomer allows for extensive resonance stabilization of the resulting aminyl radical across the entire biphenyl-like system, facilitating a low-energy Hydrogen Atom Transfer (HAT).
-
Mechanism Divergence: Upon oxidation, the para-isomer forms a stable quinone diimine (QDI) species. In contrast, the ortho-isomer suffers from steric compression and a propensity to undergo irreversible cyclization (forming phenazines or benzimidazoles), which terminates its radical-scavenging capacity prematurely.
-
Verdict: The 1,4-diamine scaffold is the industry standard for antiozonants (e.g., 6PPD, IPPD), while the 1,2-diamine scaffold is primarily a chelation ligand or synthesis intermediate, with inferior standalone antioxidant utility.
Chemical & Structural Basis[1][2][3]
The antioxidant efficiency of phenylenediamines is governed by the Bond Dissociation Energy (BDE) of the N-H bond and the stability of the radical formed after H-abstraction.
Structural Comparison Table
| Feature | N-Phenyl-1,4-diamine (Para) | N-Phenyl-1,2-diamine (Ortho) |
| Resonance Length | Extended (Linear conjugation N-Ph-N) | Interrupted (Angular conjugation) |
| N-H BDE | ~340–350 kJ/mol (Lower = Better) | >360 kJ/mol (Higher = Worse) |
| Sterics | Low hindrance; accessible N-H | High hindrance; adjacent phenyl ring blocks access |
| Oxidation Potential | Lower (Easier to oxidize) | Higher (Harder to oxidize) |
| Primary Oxidation Product | Quinone Diimine (Stable, Reversible) | 2,3-Diaminophenazine (Cyclized, Irreversible) |
Mechanistic Diagram: Resonance vs. Cyclization
The following diagram illustrates why the para-isomer is a superior radical trap compared to the ortho-isomer.
Figure 1: Mechanistic divergence showing the stable linear oxidation of the para-isomer versus the self-terminating cyclization of the ortho-isomer.
Experimental Protocols for Comparison
To objectively compare these two isomers, researchers should employ a DPPH Radical Scavenging Assay (thermodynamic potential) and Cyclic Voltammetry (kinetic/redox potential).
Protocol A: DPPH Radical Scavenging Assay
This protocol measures the IC50 (concentration required to scavenge 50% of radicals).
-
Preparation of Stock Solutions:
-
Dissolve 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. Keep in the dark (light sensitive).
-
Prepare 10 mM stock solutions of N-phenyl-1,4-diamine and N-phenyl-1,2-diamine in methanol.
-
-
Dilution Series:
-
Prepare serial dilutions of both amine samples (e.g., 10, 20, 40, 80, 160 µM).
-
-
Incubation:
-
Mix 1 mL of antioxidant solution with 3 mL of DPPH stock.
-
Vortex and incubate in the dark at 25°C for 30 minutes.
-
-
Measurement:
-
Measure absorbance (
) at 517 nm using a UV-Vis spectrophotometer. -
Control: Methanol + DPPH (no antioxidant).
-
-
Calculation:
-
Plot % Inhibition vs. Concentration to determine IC50.
-
Expected Result: The 1,4-isomer should show a significantly lower IC50 (higher potency) than the 1,2-isomer.
-
Protocol B: Cyclic Voltammetry (Redox Potential)
This determines the ease of electron donation (oxidation potential,
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile ( ). -
Electrodes:
-
Procedure:
-
Analysis:
-
Identify the first anodic peak (
).[2] -
Validation: The 1,4-isomer typically shows two reversible 1-electron waves (or one 2-electron wave depending on pH). The 1,2-isomer often shows an irreversible peak due to rapid chemical follow-up reactions (cyclization).
-
Industrial & Biological Implications[2][6][7][8]
The choice between these isomers is rarely interchangeable due to their distinct downstream products.
Rubber & Polymer Stabilization (1,4-Dominance)
The 1,4-diamine structure is the backbone of the antiozonant industry (e.g., 6PPD ).
-
Mechanism: It blooms to the surface of the rubber and scavenges ozone (
) and peroxy radicals ( ) faster than the rubber polymer chain can react. -
Why Ortho fails: The ortho-isomer's tendency to cyclize means it consumes itself to form inactive phenazines rather than continuously scavenging radicals.
Toxicity & Environmental Fate
-
1,4-Diamine (6PPD): Oxidizes to 6PPD-quinone . While this protects the tire, 6PPD-quinone is acutely toxic to coho salmon (LC50 < 0.1 µg/L).
-
1,2-Diamine: Oxidizes to 2,3-diaminophenazine . Phenazines are known mutagens and intercalating agents, posing different biological risks (genotoxicity) compared to the acute aquatic toxicity of the quinones.
Workflow Diagram: Experimental Validation
Figure 2: Standardized workflow for validating antioxidant efficacy differences between phenylenediamine isomers.
References
-
Electrochemical Oxid
- Source: ResearchGate / Journal of Electroanalytical Chemistry
- Relevance: Establishes the 2-electron oxidation mechanism of the para-isomer to quinone diimine.
-
Bond Dissociation Energies of Arom
-
Source: Russian Chemical Bulletin[3]
- Relevance: Provides BDE data confirming the lower N-H bond energy of para-substituted diphenylamines compared to other isomers.
-
-
Antioxidant Effectiveness of N,N'-substituted p-Phenylenediamines
- Source: Polymer Degrad
- Relevance: Correlates structural sterics and electronics of the 1,4-isomer with radical scavenging efficiency in rubber.
-
Mutagenicity of Phenylenediamine Oxid
- Source: Mut
- Relevance: Identifies 2,3-diaminophenazine as the mutagenic oxidation product of the ortho-isomer, contrasting with the quinone products of the para-isomer.
-
Toxicity of 6PPD-Quinone (Para-isomer product)
- Source: Science / ACS
- Relevance: Highlights the environmental impact of the stable oxid
Sources
Comprehensive Validation Guide: Melting Point Determination of 2-Aminodiphenylamine Hydrochloride
Executive Summary
Objective: To establish a rigorous melting point (MP) validation protocol for 2-Aminodiphenylamine Hydrochloride (2-ADPA HCl) , distinguishing it from its free base and quantifying purity for drug development applications.
The Challenge: 2-Aminodiphenylamine (N-phenyl-o-phenylenediamine) is a critical intermediate for heterocyclic synthesis (e.g., benzimidazoles). While the free base has a well-documented melting point of 78–82°C , the hydrochloride salt exhibits a significantly higher melting range, often accompanied by decomposition. Inaccurate thermal validation can lead to undetected free-base contamination, compromising downstream reaction stoichiometry and yield.
Scope: This guide compares the performance of Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) and provides a self-validating workflow for confirming salt formation and purity.
Part 1: Chemical Context & Performance Benchmarks
The Critical Distinction: Salt vs. Free Base
The most common failure mode in 2-ADPA HCl validation is the inadvertent testing of the free base or a partially neutralized salt. A robust validation protocol must first confirm the thermal shift associated with salt formation.
| Property | 2-Aminodiphenylamine (Free Base) | 2-Aminodiphenylamine Hydrochloride (Salt) | Validation Insight |
| CAS Number | 534-85-0 | Not Standardized / In-Situ | Confirm CAS of starting material. |
| Melting Range | 78.0 – 82.0 °C | > 200 °C (Expected) * | Primary Indicator: A sample melting <100°C is NOT the salt. |
| Thermal Behavior | Clean melt | Melt with potential decomposition | Requires sealed pan (DSC) or rapid ramp (CMP). |
| Solubility | Organic solvents (Ethanol, DCM) | Water soluble, polar solvents | Solubility check confirms identity before MP. |
*Note: Isomeric p-aminodiphenylamine HCl (CAS 56426-15-4) melts at 258-261°C. The ortho-isomer (2-ADPA HCl) is expected to exhibit a similarly high range, likely 180-240°C depending on hydration and crystal packing.
Method Comparison: Capillary vs. DSC
For a "Publish Comparison Guide," we evaluate the two standard alternatives for MP determination.
| Feature | Alternative A: Capillary Method (USP <741>) | Alternative B: DSC (Differential Scanning Calorimetry) | Verdict for 2-ADPA HCl |
| Principle | Visual observation of phase change. | Measurement of heat flow vs. temperature. | DSC is superior for quantitative purity. |
| Precision | ± 0.5 – 1.0 °C (Operator dependent). | ± 0.1 °C (Instrument dependent). | DSC eliminates subjective "meniscus" errors. |
| Decomposition | Difficult to distinguish from melting (darkening). | Distinct endothermic (melt) vs. exothermic (decomp) peaks. | DSC separates melt from degradation. |
| Sample Size | Large (~5-10 mg). | Small (~1-3 mg). | DSC conserves expensive reference standards. |
| Cost | Low (Standard Lab Equipment). | High (Specialized Instrumentation). | Capillary is sufficient for routine QC. |
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Capillary Melting Point (Routine QC)
Best for: Quick confirmation of salt formation and gross purity check.
Prerequisites:
-
Calibrated Melting Point Apparatus (oil bath or digital block).
-
Sample dried at 60°C under vacuum for 4 hours (removes surface moisture that depresses MP).
Step-by-Step Workflow:
-
Sample Preparation: Grind 50 mg of dry 2-ADPA HCl into a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping (packing density affects heat transfer).
-
Fast Ramp (Sighting): Heat at 10°C/min to determine the approximate melting onset.
-
Checkpoint: If melting occurs < 100°C, abort. Sample is likely the free base.
-
-
Slow Ramp (Determination): Start 10°C below the sighting temperature. Ramp at 1.0°C/min .
-
Observation:
-
Onset Point: First visible liquid droplet.[1]
-
Clear Point: Complete disappearance of solid.
-
-
Validation Criteria:
-
Range Width: Must be < 2.0°C for "Pure" grade.
-
Color: Significant darkening before melting indicates thermal instability or oxidation (common in amines).
-
Protocol B: Differential Scanning Calorimetry (R&D/Validation)
Best for: Precise purity calculation and polymorph screening.
Step-by-Step Workflow:
-
Calibration: Calibrate DSC with Indium (MP 156.6°C) and Zinc (MP 419.5°C).
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.
-
Reasoning: Amine salts can release HCl gas or water upon heating; a pinhole prevents pan deformation while containing the sample.
-
-
Parameters:
-
Equilibrate at 30°C.
-
Ramp 10.0 °C/min to 300°C.
-
Purge gas: Nitrogen (50 mL/min) to prevent oxidation.
-
-
Analysis:
-
Integrate the melting endotherm.
-
Onset Temperature (
): Extrapolated onset is the robust MP value. -
Peak Temperature (
): Used for identification. -
Purity Calculation: Use the Van't Hoff equation (1/F plot) if the melt is clean (no decomposition).
-
Part 3: Visualization & Logic Flow
Decision Tree for Purity Validation
This diagram illustrates the logical flow for validating a sample of 2-ADPA HCl, ensuring that free base contamination is detected immediately.
Figure 1: Self-validating logic flow for 2-ADPA HCl analysis. Note the critical checkpoint for differentiating the free base (MP ~80°C) from the salt.
Part 4: Data Interpretation & Troubleshooting
Interpreting the Melting Range
The melting point is not a single number but a range. The "tightness" of this range is the truest measure of purity.
| Observation | Diagnosis | Corrective Action |
| Sharp Range (e.g., 215.0 – 216.5 °C) | High Purity (>98%). | Proceed to release. |
| Broad Range (e.g., 210 – 220 °C) | Wet sample or mixed salts. | Dry sample at 60°C/Vacuum. Check for sulfate/chloride mix. |
| Depressed MP (e.g., 195 – 205 °C) | Eutectic impurity (likely Free Base). | Recrystallize from Ethanol/HCl. |
| Premature Browning | Oxidation/Decomposition. | Use DSC with sealed pan and N2 purge. |
Handling Hygroscopicity
Amine hydrochlorides are often hygroscopic. Absorbed water acts as an impurity, depressing the melting point (Raoult’s Law).
-
Protocol: Always report "Dried Basis" MP.
-
TGA Integration: For absolute certainty, run Thermogravimetric Analysis (TGA) alongside DSC. Weight loss < 100°C confirms water; weight loss at MP confirms decomposition.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10800, 2-Aminodiphenylamine (Free Base). PubChem. Available at: [Link]
- U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. (Standard for Capillary Method).
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Available at: [Link]
Sources
Cytotoxic Activity Comparison of Phenylenediamine Derivatives: A Comprehensive Guide for Drug Development
Introduction to Phenylenediamine Scaffolds
Phenylenediamine (PDA) and its isomeric derivatives (ortho-, meta-, and para-phenylenediamine) are universally recognized as "privileged scaffolds" in medicinal chemistry. Their rigid aromatic diamine structure serves as an optimal platform for positioning pharmacophoric groups to interact with specific enzyme active sites and nucleic acid structures. Recent oncological drug development has heavily focused on synthesizing PDA derivatives—such as Schiff bases, transition metal complexes, and benzimidazoles—to maximize cytotoxic efficacy against resistant cancer cell lines[1].
As a Senior Application Scientist, I approach the evaluation of these compounds not just by looking at the endpoint viability, but by interrogating the structural causality that drives their mechanism of action.
Structural Causality: Mechanisms of Cytotoxicity
To engineer effective antineoplastic agents, researchers must understand the structure-activity relationships (SAR) that dictate cytotoxicity. The position of the amine groups and the nature of the substituents fundamentally alter how the molecule interacts with cellular machinery.
DNA Minor Groove Binding and Metal Complexation
Transition metal complexes utilizing ortho-phenylenediamine (o-PDA) ligands exhibit potent cytotoxicity by directly targeting DNA. For instance, [(η6-arene)Ru(diamine)X]+ complexes show preferential binding between the Ruthenium metal and the N7 position of guanine bases[2].
The Causality of Binding: The cytotoxicity of these complexes is highly dependent on the ligand's ability to form hydrogen bonds. The N-H of the o-PDA amine forms a crucial stabilizing hydrogen bond with the C6O of guanine. When o-PDA is oxidized to ortho-benzoquinonediimine (o-BQDI), the planar, rigid structure increases the distance between the N-H and C6O, preventing hydrogen bond formation and resulting in a near-complete loss of cytotoxic activity (high IC50)[2].
Benzimidazole and Pyrazole Derivatization
Derivatizing o-PDA into benzimidazoles or p-PDA into pyrazole tripods significantly alters target affinity and cellular uptake. Benzimidazole derivatives (e.g., compound se-182) have demonstrated exceptional dose-dependent cytotoxicity against HepG2 (liver carcinoma) and A549 (lung carcinoma) by intercalating with DNA and disrupting replication[3]. Similarly, synthetic tripods containing pyrazole linked to a para-phenylenediamine core exhibit pronounced cytotoxicity against human laryngeal carcinoma (Hep) cells, outperforming standard chemotherapeutics like adriamycin in specific in vitro assays[4].
Caption: Mechanistic pathways of phenylenediamine derivatives inducing cytotoxicity in cancer cells.
Quantitative Performance Comparison
The following table synthesizes the cytotoxic performance (IC50/EC50 values) of various PDA derivatives across distinct human cancer cell lines. Summarizing this data reveals the dramatic impact of structural modifications on therapeutic windows.
| Compound Class | Specific Derivative | Cell Line | IC50 / EC50 Value | Reference Control |
| Ruthenium Complex | Ru-arene with o-PDA | MCF-7 (Breast) | ~50 μM | Cyclophosphamide |
| Ruthenium Complex | Ru-arene with o-BQDI | MCF-7 (Breast) | >260 μM (Inactive) | Cyclophosphamide |
| Benzimidazole | se-182 (from o-PDA) | HepG2 (Liver) | 15.58 μM | Cisplatin |
| Benzimidazole | se-182 (from o-PDA) | A549 (Lung) | 15.80 μM | Cisplatin |
| Pyrazole Tripod | Compound 3 (from p-PDA) | Hep (Laryngeal) | 6.92 μg/mL | Adriamycin |
| Pyrazole Tripod | Compound 3 (from p-PDA) | P815 (Mastocytoma) | 37.21 μg/mL | Adriamycin |
Data Interpretation: The stark contrast between Ru-o-PDA and Ru-o-BQDI highlights the absolute necessity of the amine hydrogen for target binding[2]. Furthermore, the low IC50 of pyrazole and benzimidazole derivatives underscores the efficacy of using PDA as a foundational building block for multi-ring systems[4],[3].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the evaluation of PDA derivatives must follow strictly controlled, self-validating protocols. The inclusion of both positive controls (established chemotherapeutics) and vehicle controls (e.g., 0.1% DMSO) is non-negotiable to isolate the true cytotoxic effect of the synthesized compound.
Synthesis of Benzimidazole Derivatives from o-PDA
Causality Note: N,N-dimethylformamide dimethylacetal is utilized as a cyclizing agent because it efficiently provides the necessary carbon atom to close the imidazole ring while allowing the elimination of methanol and dimethylamine, driving the reaction forward thermodynamically[3].
-
Reactant Mixing: Combine N-Phenyl-o-phenylenediamine (27.17 mmol) with a 20% molar excess of N,N-dimethylformamide dimethylacetal (32.61 mmol) in a round-bottom flask.
-
Thermal Cyclization: Heat the mixture in a water bath for 3 hours. The controlled heat facilitates the elimination of MeOH and HNMe
. -
Purification: Distill off the remaining yellow oily residue in vacuo to isolate the crude benzimidazole product.
-
Validation: Confirm structural integrity via
H-NMR and C-NMR, ensuring the disappearance of primary amine signals and the appearance of the characteristic benzimidazole C2 proton.
In Vitro Cytotoxicity Assay (WST-1/MTT)
Causality Note: Colorimetric assays like WST-1 rely on the cleavage of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. A decrease in absorbance directly correlates with a decrease in metabolically active cells, providing a reliable, high-throughput quantification of cytotoxicity[2].
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well microplate at a density of
cells/well in 100 μL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24h at 37°C in a 5% CO atmosphere to allow adherence. -
Compound Treatment: Prepare serial dilutions of the PDA derivative in culture medium (ensure final DMSO concentration remains
to prevent vehicle-induced toxicity). Add to the wells. -
Control Establishment (Self-Validation):
-
Positive Control: Treat designated wells with a known cytotoxic agent (e.g., Cisplatin or Adriamycin) to validate cell line sensitivity.
-
Vehicle Control: Treat wells with 0.1% DMSO medium to establish the 100% viability baseline.
-
-
Incubation: Incubate the plate for 48 hours.
-
Reagent Addition: Add 10 μL of WST-1 (or MTT) reagent to each well. Incubate for an additional 2-4 hours.
-
Quantification: Measure the absorbance using a microplate reader at 450 nm (for WST-1) or 570 nm (for MTT).
-
Data Analysis: Calculate the % cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis.
Caption: Step-by-step experimental workflow for validating the cytotoxicity of PDA derivatives.
References
- Title: 1, 2- Phenylenediamine Schiff's Base Derivative Interactions Promotes Chemotherapeutic Intervention Source: ARC Journals URL
- Title: Inhibition of cancer cell growth by ruthenium complexes Source: PMC - NIH URL
- Title: Anticancer effect of three pyrazole derivatives Source: PubMed URL
- Title:In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative Source: Journal of King Saud University - Science URL
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety & Disposal Guide: 1-N-phenylbenzene-1,2-diamine Hydrochloride
Executive Briefing
1-N-phenylbenzene-1,2-diamine hydrochloride (CAS: 7711-25-3)[1], the hydrochloride salt of N-phenyl-o-phenylenediamine (CAS: 534-85-0)[2], is a highly reactive aromatic diamine utilized extensively as a precursor in electrochemical synthesis, conductive oligomer development, and the manufacturing of benzimidazole-based pharmaceutical APIs[3].
Handling this compound requires advanced logistical planning. The molecule features a lipophilic diarylamine core combined with a hydrophilic hydrochloride salt form. This dual physicochemical nature means that aerosolized dust can easily dissolve in the respiratory tract mucosa, leading to rapid systemic absorption and toxicity[2][4]. The following guide provides drug development professionals with field-proven, self-validating protocols for operational handling, spill decontamination, and compliant disposal.
Physicochemical Profile & Hazard Classification
To design an effective safety protocol, it is critical to understand the compound's specific hazard profile. The data below synthesizes the Globally Harmonized System (GHS) classifications for this diamine structure[2][5][6][7].
| Parameter | Specification / Hazard Data |
| Chemical Identity | 1-N-phenylbenzene-1,2-diamine hydrochloride |
| CAS Numbers | 7711-25-3 (HCl Salt)[1] / 534-85-0 (Free Base)[2] |
| Molecular Formula | C₁₂H₁₂N₂ · HCl |
| Physical State | Solid (White to light red powder/crystal)[6] |
| Acute Toxicity | H302 : Harmful if swallowed; H312 : Harmful in contact with skin; H332 : Harmful if inhaled[2][6] |
| Local Irritation | H315 : Causes skin irritation; H319 : Causes serious eye irritation; H335 : May cause respiratory irritation[2][7] |
| Chronic/Systemic | H341 : Suspected of causing genetic defects[6] |
Operational Handling & Experimental Setup
Expertise & Causality: Standard laboratory handling is insufficient for halogenated aromatic amines. The structural amine groups can rapidly permeate standard latex matrices, leading to systemic toxicity via dermal absorption. Furthermore, the electrostatic nature of the hydrochloride powder increases the risk of aerosolization during transfer.
Step-by-Step Handling Methodology
-
Engineering Controls: Conduct all weighing and transfer operations within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood calibrated to a minimum face velocity of 100 fpm.
-
PPE Selection: Don double-layered nitrile gloves (minimum 8 mil thickness)[5]. Wear a fitted N95 or P100 particulate respirator if handling bulk powder outside of absolute containment[5].
-
Electrostatic Mitigation: Use grounded, anti-static weighing boats and non-sparking spatulas to prevent the electrostatic dispersion of the hydrochloride powder into the breathing zone.
-
Self-Validating Step: Prior to handling the dry powder, utilize a visual smoke test at the sash opening. Ensure the inward directional airflow actively pulls the smoke away from the user, confirming that aerosolized hydrochloride salts cannot breach the breathing zone.
Spill Response & Decontamination Protocol
Expertise & Causality: A standard sweep-up protocol is dangerous. Dry sweeping generates toxic dust clouds. Furthermore, simply removing the visible powder does not eliminate the chemical hazard; the active amine must be chemically neutralized. We utilize oxidative degradation via sodium hypochlorite to convert the reactive diamine into less toxic, water-soluble nitro or azo derivatives.
Step-by-Step Decontamination Methodology
-
Immediate Isolation: Evacuate the immediate area. Don a P100 respirator, chemical-resistant goggles, and heavy-duty nitrile gloves[4].
-
Wet Containment: Gently cover the spilled powder with absorbent pads slightly moistened with a 10% ethanol/water solution. This suppresses dust generation and solubilizes the salt for absorption.
-
Physical Collection: Use plastic tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
-
Oxidative Neutralization: Wash the contaminated surface thoroughly with a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow a contact time of 15 minutes to ensure complete oxidative degradation of residual aromatic amines.
-
Self-Validating Step: After the final distilled water rinse of the spill area, wipe the surface with a pH test strip. A neutral pH (7.0) confirms the complete removal of both the acidic hydrochloride residues and the basic amine compounds.
End-to-End Waste Management & Disposal Procedures
Expertise & Causality: Because this compound contains both nitrogen (amines) and halogens (hydrochloride), improper disposal (e.g., drain disposal or standard municipal incineration) generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. It must be processed via high-temperature chemical incineration.
Step-by-Step Disposal Methodology
-
Solid Waste Segregation: Collect all contaminated consumables (gloves, absorbents, empty vials) in a dedicated, clearly labeled "Halogenated/Nitrogenous Organic Solid Waste" container.
-
Liquid Waste Segregation: If the compound is dissolved in organic solvents during synthesis, collect the effluent in a "Halogenated Organic Liquid Waste" carboy. Critical: Never mix this effluent with acidic waste streams (e.g., nitric acid). The free amines can undergo highly exothermic protonation or form unstable, potentially explosive diazonium salts.
-
Manifesting: Label the waste manifest with the exact chemical name, CAS number (7711-25-3), and applicable EPA/RCRA waste codes for toxic organic solids.
-
Thermal Destruction: Transfer the waste to a licensed hazardous waste contractor. Specify that the required disposal method is high-temperature chemical incineration (>1000°C) equipped with an afterburner and an alkaline scrubber [4].
-
Self-Validating Step: Cross-reference the weight of the generated solid/liquid waste against your synthesis mass balance. A matching mass balance ensures no unrecorded material has been lost to the laboratory environment or municipal drains.
Workflow Visualization
The following diagram maps the logical relationship between primary handling, accidental spill response, and the required end-to-end disposal mechanisms.
Fig 1: End-to-end waste management and spill response workflow for diamine hydrochloride salts.
References
-
PubChem. "N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297". National Center for Biotechnology Information. Available at:[Link]
-
Fisher Scientific. "N-Phenyl-o-phenylenediamine, 98%". Available at:[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminodiphenylamine (CAS 534-85-0) Supplier [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. N-Phenyl-o-phenylenediamine 98 534-85-0 [sigmaaldrich.com]
- 6. 2-Aminodiphenylamine | 534-85-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. N-Phenyl-o-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Personal protective equipment for handling 1-N-phenylbenzene-1,2-diamine hydrochloride
As a Senior Application Scientist, I frequently observe that standard laboratory safety protocols fail to address the nuanced physicochemical risks of specific chemical classes. When handling 1-N-phenylbenzene-1,2-diamine hydrochloride (also known as N1-phenylbenzene-1,2-diamine hydrochloride or 2-aminodiphenylamine hydrochloride, CAS 7711-25-3)[1], generic personal protective equipment (PPE) is insufficient.
While this compound is a highly valuable intermediate in drug development, antioxidant synthesis, and materials science, its dual amino groups and aromatic structure present severe toxicological and operational challenges. This guide provides a scientifically grounded, self-validating protocol for the safe handling, storage, and disposal of this compound, ensuring both operator safety and experimental integrity.
Physicochemical & Toxicological Causality
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to the , this aromatic amine salt is classified as a Category 2 Mutagen and a Category 4 Acute Toxin (oral, dermal, and inhalation).
-
Mutagenicity via Metabolic Activation: Aromatic amines are notorious for undergoing metabolic activation in the liver via Cytochrome P450-mediated N-hydroxylation. The resulting electrophilic species can covalently bind to DNA, leading to its classification as a suspected mutagen.
-
Aerosolization Risk: As a hydrochloride salt, this compound exists as a fine crystalline powder. Electrostatic repulsion during routine weighing can cause rapid aerosolization, turning a localized handling task into a severe inhalation risk.
-
Oxidative Instability (Value Beyond Safety): The electron-rich aromatic ring is highly susceptible to photo-oxidation and ambient moisture. When exposed to air, it oxidizes to form dark, reactive polymeric degradation products. By implementing the strict inert-handling controls detailed below, you are not only protecting your health—you are ensuring the reproducibility and high yield of your downstream assays.
Quantitative PPE Matrix
The mandates the use of specific PPE when handling suspected mutagens[2]. To mitigate the specific risks of 1-N-phenylbenzene-1,2-diamine hydrochloride, we must implement a targeted, quantitative defense-in-depth strategy.
| PPE Category | Material / Specification | Quantitative Metric | Mechanistic Rationale |
| Respiratory | NIOSH-Approved P100 Half-Mask | ≥ 99.97% filtration efficiency | Blocks aerosolized crystalline dust (down to 0.3 µm), preventing inhalation of mutagenic particulates. |
| Outer Gloves | Heavy-Duty Nitrile | ≥ 8 mil thickness, >240 min breakthrough | Aromatic amines easily permeate thin latex. Thick nitrile provides a robust barrier against dermal absorption. |
| Inner Gloves | Standard Nitrile | ≥ 4 mil thickness | Serves as a secondary barrier in case the outer glove suffers micro-tears during mechanical handling. |
| Eye/Face | Indirect-Vented Splash Goggles | ANSI Z87.1+ Certified | Prevents ocular absorption and protects against severe eye irritation from aerosolized dust. |
| Body | Disposable Tyvek® Suit | Non-woven polyethylene | Woven cotton lab coats trap fine powders. Tyvek provides an impermeable particulate barrier. |
| Environment | Hard-Ducted Fume Hood | ≥ 100 fpm face velocity | Ensures immediate capture and exhaust of airborne particulates away from the operator's breathing zone. |
Self-Validating Operational Workflow
Every handling protocol must be a self-validating system—meaning Step B cannot proceed unless Step A has demonstrably succeeded. Follow this step-by-step methodology for routine chemical transfer and reaction setup.
Step 1: Environmental Setup
-
Action: Conduct all operations within a hard-ducted chemical fume hood.
-
Validation: Verify airflow using a continuous digital monitor. Do not proceed if the face velocity drops below 100 fpm.
Step 2: Inert Atmosphere Preparation
-
Action: Purge the receiving vessel (e.g., round-bottom flask) with Argon or Nitrogen gas.
-
Validation: Use an oil bubbler to confirm positive inert gas flow. Causality: This prevents the auto-oxidation of the amine during transfer, maintaining reagent purity.
Step 3: Chemical Transfer and Weighing
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Validation: Observe the powder's behavior. If the powder "jumps" or clings to the spatula, static is present. Use an anti-static ionizer gun before proceeding. Causality: Grounding prevents sudden electrostatic discharge that could aerosolize the mutagenic powder.
Step 4: Non-Reactive Decontamination
-
Action: Wipe down all surfaces, spatulas, and balances with a damp, soapy microfiber cloth. Do NOT use bleach (sodium hypochlorite).
-
Validation: Visually inspect the wipe. The absence of pink/brown residue confirms complete decontamination. Causality: Bleach can react with aromatic amines to form highly toxic diazonium salts or chloramines. Soapy water physically encapsulates and removes the water-soluble hydrochloride salt without hazardous side reactions.
Caption: Sequential, self-validating operational workflow for handling mutagenic aromatic amine salts.
Emergency Spill Response & Disposal Plan
A spill of mutagenic dust requires immediate, controlled action to prevent laboratory-wide contamination. Dry sweeping is strictly prohibited, as it will instantly aerosolize the hazard.
Immediate Spill Response Protocol:
-
Evacuate and Isolate: Alert personnel, restrict access to the spill area, and turn off any localized fans or turbulence sources.
-
Upgrade PPE: The responder must don a full-face [3] and heavy-duty chemical-resistant boots.
-
Dust Suppression: Gently cover the spilled powder with damp absorbent pads. Causality: Dampening the powder lowers its kinetic energy, physically trapping the particulates and preventing airborne dispersion.
-
Collection: Use non-sparking plastic scoops to transfer the damp material into a high-density polyethylene (HDPE) hazardous waste container.
-
Secondary Cleaning: Wash the spill area with a mild detergent solution until no colored residue remains.
Disposal Plan: Label all collected materials (including contaminated wipes and PPE) as "Toxic/Mutagenic Waste - Contains Aromatic Amines (UN 2811)". Dispose of the sealed containers via a certified hazardous waste contractor in strict accordance with EPA guidelines (e.g., 40 CFR Part 261).
Caption: Emergency spill response pathway for 1-N-phenylbenzene-1,2-diamine hydrochloride.
References
-
Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: NIOSH-Approved Particulate Filtering Facepiece Respirators Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
